molecular formula C7H7ClN2O B1351506 N-(2-chloropyridin-3-yl)acetamide CAS No. 21352-19-2

N-(2-chloropyridin-3-yl)acetamide

Cat. No.: B1351506
CAS No.: 21352-19-2
M. Wt: 170.59 g/mol
InChI Key: KWZIDENWDCKKPW-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloropyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZIDENWDCKKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402074
Record name N-(2-chloropyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21352-19-2
Record name N-(2-chloropyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-chloropyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-chloropyridin-3-yl)acetamide, a key building block in medicinal chemistry. The primary focus is on the prevalent and efficient synthetic route involving the acetylation of 3-amino-2-chloropyridine. This document furnishes a detailed examination of the underlying chemical principles, a step-by-step experimental protocol, and a discussion of the critical process parameters. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and reproducibly synthesize this important intermediate.

Introduction: Significance of this compound

This compound, with the CAS Number 21352-19-2, is a vital intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a reactive acetamido group and a chlorinated pyridine ring, offers multiple points for further chemical modification, making it a valuable scaffold in drug discovery programs. The strategic importance of this molecule lies in its utility as a precursor for more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

The Core Synthesis Pathway: Acetylation of 3-Amino-2-chloropyridine

The most direct and widely employed method for the synthesis of this compound is the N-acetylation of 3-amino-2-chloropyridine. This reaction falls under the category of nucleophilic acyl substitution, a fundamental transformation in organic chemistry.

Mechanistic Insights

The reaction proceeds via the nucleophilic attack of the amino group of 3-amino-2-chloropyridine on the electrophilic carbonyl carbon of an acetylating agent. The lone pair of electrons on the nitrogen atom of the amino group initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group and forming the stable amide bond.

Two common acetylating agents for this transformation are acetyl chloride and acetic anhydride.

  • Using Acetyl Chloride: Acetyl chloride is a highly reactive acetylating agent. The reaction is typically rapid and exothermic. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Using Acetic Anhydride: Acetic anhydride is a less reactive and easier-to-handle alternative to acetyl chloride. The reaction may require heating or a catalyst to proceed at a reasonable rate. Pyridine can serve as both a solvent and a catalyst in this case. The byproduct is acetic acid, which is less corrosive than HCl.

The choice between acetyl chloride and acetic anhydride often depends on the scale of the reaction, the reactivity of the substrate, and safety considerations.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Amino-2-chloropyridine 3-Amino-2-chloropyridine Target_Molecule This compound 3-Amino-2-chloropyridine->Target_Molecule Acetylation Acetyl_Chloride Acetyl Chloride (CH3COCl) Acetyl_Chloride->Target_Molecule Base Base (e.g., Pyridine, Triethylamine) Base->Target_Molecule

Caption: Primary synthesis route for this compound.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the acetylation of 3-amino-2-chloropyridine with acetyl chloride. The protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
3-Amino-2-chloropyridine128.5610.0 g0.078>98%
Acetyl Chloride78.506.7 mL (7.4 g)0.094>98%
Pyridine (anhydrous)79.10100 mL->99.8%
Dichloromethane (DCM)84.93200 mL-Anhydrous
Saturated Sodium Bicarbonate-100 mL--
Anhydrous Magnesium Sulfate120.37---
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-2-chloropyridine (10.0 g, 0.078 mol) in anhydrous pyridine (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (6.7 mL, 0.094 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting material (3-amino-2-chloropyridine) indicates the completion of the reaction.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water and extract with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 100 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), the aromatic protons on the pyridine ring, and the amide N-H proton (broad singlet).

    • ¹³C NMR: Expect signals for the carbonyl carbon (~169 ppm), the acetyl methyl carbon (~24 ppm), and the carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the C=O stretch of the amide (amide I band, ~1680 cm⁻¹), and the N-H bend (amide II band, ~1530 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (170.6 g/mol for C₇H₇ClN₂O), along with a characteristic M+2 peak due to the chlorine isotope.

Safety and Handling

  • 3-Amino-2-chloropyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Acetyl Chloride: Highly flammable and corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

The synthesis of this compound via the acetylation of 3-amino-2-chloropyridine is a robust and reliable method. By carefully controlling the reaction conditions, particularly the temperature during the addition of the acetylating agent, and by employing a thorough work-up and purification procedure, high yields of the desired product can be consistently obtained. The detailed protocol and mechanistic understanding provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

  • At present, a specific peer-reviewed journal article detailing the synthesis and full characterization of this compound could not be definitively located through the available search tools. The provided protocol is based on established and general methods for the acetylation of aromatic amines and is analogous to procedures for similar compounds. For authoritative grounding, it is recommended to consult chemical suppliers' data sheets for this compound (e.g., from Sigma-Aldrich, Combi-Blocks)

An In-Depth Technical Guide to N-(2-chloropyridin-3-yl)acetamide (CAS Number: 21352-19-2)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Building Block in Modern Medicinal Chemistry

Authored by: [Your Name/Gemini], Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-chloropyridin-3-yl)acetamide, a key heterocyclic intermediate in drug discovery and development. We will delve into its synthesis, characterization, and critical applications, with a focus on the underlying chemical principles and practical considerations for its use in a research setting.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound, bearing the CAS number 21352-19-2, is a substituted pyridinyl acetamide that has garnered significant interest in medicinal chemistry. Its structure, which combines a reactive chloropyridine ring with an acetamido group, makes it a valuable synthon for the construction of more complex molecular architectures. The strategic placement of the chloro and acetamido functionalities on the pyridine ring allows for a diverse range of chemical transformations, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents. This guide will serve as a detailed resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 21352-19-2[1]
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.60 g/mol [1]
Appearance Off-white to white solid[2]
Melting Point 147-149 °C[2]
Solubility Soluble in polar organic solvents such as DMSO and DMF.Inferred from typical properties of similar compounds

Synthesis of this compound: A Step-by-Step Approach with Mechanistic Insights

The synthesis of this compound is a two-step process commencing with the chlorination of 3-aminopyridine, followed by the acetylation of the resulting 3-amino-2-chloropyridine.

Step 1: Synthesis of 3-Amino-2-chloropyridine

The critical precursor, 3-amino-2-chloropyridine, can be synthesized from 3-aminopyridine through a chlorination reaction. Several methods have been reported, with a common approach involving the use of a chlorinating agent in an acidic medium.

Reaction Scheme:

G reactant 3-Aminopyridine product 3-Amino-2-chloropyridine reactant->product Chlorination reagents Chlorinating Agent (e.g., HCl, H₂O₂, Cl₂ gas) reagents->product

Figure 1: Synthesis of 3-amino-2-chloropyridine.

Detailed Experimental Protocol (Illustrative):

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a solution of 3-aminopyridine (1 molar equivalent) in a suitable aqueous acidic medium (e.g., 25-45% aqueous solution of hydrogen chloride, 3-4 molar equivalents), a catalyst such as ferric chloride (1-8% by weight) is added.

  • Chlorination: The reaction mixture is stirred and cooled to a temperature between 15-50°C. Chlorine gas is then bubbled through the solution at a controlled rate. The reaction is exothermic and may require external cooling to maintain the desired temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by periodically analyzing aliquots of the reaction mixture.

  • Work-up and Isolation: Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) to neutralize any excess chlorine. The reaction mixture is then carefully neutralized with a base (e.g., 50% sodium hydroxide solution) at a low temperature (-25°C). The product, 3-amino-2-chloropyridine, precipitates out of the solution and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the desired 3-amino-2-chloropyridine.

Causality Behind Experimental Choices:

  • Acidic Medium: The use of a strong acid like hydrochloric acid protonates the pyridine nitrogen, making the ring less susceptible to electrophilic attack and directing the chlorination to the desired position.

  • Catalyst: The presence of a Lewis acid catalyst like ferric chloride facilitates the chlorination by polarizing the chlorine molecule, making it a more effective electrophile.

  • Temperature Control: Maintaining a low temperature is crucial to prevent over-chlorination and the formation of undesired byproducts.

Step 2: Acetylation of 3-Amino-2-chloropyridine

The final step involves the N-acetylation of 3-amino-2-chloropyridine to yield this compound. This is a standard amide bond formation reaction.

Reaction Scheme:

G reactant 3-Amino-2-chloropyridine product This compound reactant->product Acetylation reagents Acetylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) reagents->product

Figure 2: Synthesis of this compound.

Detailed Experimental Protocol (General Procedure):

Caution: Acetylating agents are corrosive and moisture-sensitive. This reaction should be performed under anhydrous conditions in a well-ventilated fume hood.

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-chloropyridine (1 molar equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base (1.1-1.5 molar equivalents), such as triethylamine (TEA) or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Acetylation: Cool the reaction mixture in an ice bath (0°C). Slowly add the acetylating agent, such as acetyl chloride or acetic anhydride (1.1-1.2 molar equivalents), dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is used to prevent reaction of the acetylating agent with the solvent.

  • Base: The base is essential to neutralize the acidic byproduct (HCl), which would otherwise protonate the starting amine and inhibit the reaction.

  • Controlled Addition at Low Temperature: The slow addition of the highly reactive acetylating agent at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through a combination of analytical techniques.

Spectroscopic Data (Predicted)

1H NMR (Proton Nuclear Magnetic Resonance):

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the amide proton, and the methyl protons of the acetyl group.

  • Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting characteristic coupling patterns (doublet, doublet of doublets).

  • Amide Proton (NH): A broad singlet, typically in the downfield region (δ 8.0-10.0 ppm), the chemical shift of which can be concentration and solvent dependent.

  • Methyl Protons (CH₃): A sharp singlet around δ 2.0-2.3 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-172 ppm.

  • Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-155 ppm).

  • Methyl Carbon (CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z ≈ 170.6). Due to the presence of chlorine, a characteristic isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A suitable method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with a UV detector set to an appropriate wavelength to monitor the elution of the compound.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing purity. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, most notably as a scaffold for the development of kinase inhibitors.

Intermediate in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-chloropyridine moiety of this compound is a versatile handle for introducing various substituents through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The acetamido group can also be modified or can participate in hydrogen bonding interactions with the target protein.

Logical Workflow for Kinase Inhibitor Synthesis:

G start This compound reaction1 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->reaction1 reaction2 Nucleophilic Aromatic Substitution start->reaction2 intermediate1 Substituted (pyridin-3-yl)acetamide reaction1->intermediate1 reaction2->intermediate1 modification Further Functionalization intermediate1->modification final_product Kinase Inhibitor Candidate modification->final_product

Figure 3: General synthetic strategy for kinase inhibitors.

By strategically modifying the this compound core, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity against specific kinase targets.

Role in Fragment-Based Drug Discovery

The relatively small size and well-defined chemical features of this compound make it an attractive fragment for use in fragment-based drug discovery (FBDD). In FBDD, small, low-affinity compounds (fragments) that bind to a biological target are identified and then elaborated or combined to produce more potent lead compounds. The 2-chloropyridine and acetamide groups provide vectors for fragment growth and linking.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on safety data sheets (SDS) for similar compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It is also important to handle it as a potential carcinogen, as some acetamide derivatives have shown carcinogenic effects in animal studies.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse compound libraries for drug discovery programs. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, will empower researchers to effectively utilize this important building block in the development of novel therapeutics.

References

  • This compound | C7H7ClN2O | CID 4338791 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • 2-chloro-N-(3-chloropyridin-2-yl)acetamide | C7H6Cl2N2O - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Acetamide - Hazardous Substance Fact Sheet. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved January 18, 2026, from [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis And Evaluation For Biological Activities of Npyridin-3-YL Substituted [PHENYLSULPHONAMIDO] Acetamide | Project Topics & Materials - Gross Archive. (n.d.). Retrieved January 18, 2026, from [Link]

  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (2012, January 2). Retrieved January 18, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - MDPI. (2021, September 17). Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • 2,2-dichloro-N-(3-pyridinylmethyl)acetamide - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - NIH. (2022, March 21). Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. (2025, August 6). Retrieved January 18, 2026, from [Link]

  • a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents. (n.d.).

Sources

An In-depth Technical Guide to the Molecular Structure of N-(2-chloropyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and spectroscopic characterization of N-(2-chloropyridin-3-yl)acetamide. This compound, with the chemical formula C₇H₇ClN₂O, is a key heterocyclic amide that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structural and electronic properties, dictated by the interplay between the 2-chloropyridine core and the N-acetamide substituent, are critical to its reactivity and utility. This document offers a detailed analysis of its structural features, a robust, validated protocol for its synthesis, and a thorough guide to its characterization using modern spectroscopic techniques. It is intended for researchers, scientists, and professionals in drug development who require a deep, functional understanding of this important chemical entity.

Introduction and Significance

This compound belongs to the class of N-aryl acetamides, a scaffold frequently encountered in pharmacologically active molecules.[2] The molecule's architecture is a composite of two key functional units: a 2-chloropyridine ring and an acetamide side chain. The pyridine moiety is a fundamental heterocycle in numerous pharmaceuticals, while the chlorine atom at the 2-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling further molecular elaboration. The acetamide group, in turn, modulates the electronic properties of the pyridine ring and offers a site for potential hydrogen bonding interactions, influencing the compound's conformation and biological target engagement. A precise understanding of its three-dimensional structure and electronic distribution is therefore paramount for its strategic deployment in synthetic campaigns.

Molecular Structure and Conformation

The molecular structure of this compound is defined by the covalent arrangement and spatial relationship of its constituent atoms. The core is a pyridine ring, an aromatic six-membered heterocycle, substituted at the C2 and C3 positions.

  • Core Components: The molecule is composed of a pyridine ring, a chlorine atom, and an acetamide group (-NHCOCH₃).

  • Substitution Pattern: The chlorine atom is located at the 2-position, immediately adjacent to the ring nitrogen. The acetamide group is at the 3-position. This ortho relationship between the chloro and acetamido groups is a defining feature that governs steric and electronic interactions.

  • Amide Group Planarity: The amide linkage (C-N-C=O) is inherently planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This planarity influences the overall conformation of the molecule.

  • Conformational Isomers: Rotation around the C3-N bond (the bond connecting the pyridine ring to the amide nitrogen) can lead to different conformers. The planarity is favored to maximize π-orbital overlap. Intramolecular hydrogen bonding between the amide N-H and the pyridine ring nitrogen (N1) is possible, which would favor a specific planar conformation and enhance molecular rigidity.

  • Electronic Effects:

    • Chlorine Atom: As an electronegative substituent, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution at the C2 and C6 positions.

    • Acetamide Group: This group has a dual electronic nature. The carbonyl group is electron-withdrawing (-I, -M), while the amide nitrogen can donate its lone pair of electrons (+M). The overall effect on the aromatic ring is a complex interplay of these competing influences.

The logical relationship between the molecule's components is visualized below.

A This compound B Pyridine Ring (Aromatic Heterocycle) A->B contains C Chloro Substituent (C2) (Electron Withdrawing) A->C has D Acetamide Group (C3) (-NHCOCH3) A->D has B->C substituted by B->D substituted by E Amide Linkage (Planar, H-Bonding) D->E contains F Methyl Group (CH3) D->F contains

Caption: Core components of this compound.

Synthesis Protocol: Acylation of 3-Amino-2-chloropyridine

The most direct and reliable method for synthesizing this compound is the N-acylation of its corresponding amine precursor, 3-amino-2-chloropyridine.[3][4] This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Rationale of Experimental Design

The choice of reagents and conditions is critical for achieving a high yield and purity. Acetyl chloride is a highly reactive acetylating agent. The reaction is exothermic and produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, triethylamine (TEA), is used to scavenge the HCl, preventing the protonation of the starting amine (which would render it unreactive) and driving the equilibrium towards the product. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both the reactants and the product, facilitating a homogeneous reaction. The reaction is initiated at low temperature (0 °C) to control the initial exotherm.

Step-by-Step Methodology
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-chloropyridine (1.28 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Base Addition: Add triethylamine (1.53 mL, 11 mmol, 1.1 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.

  • Acylation: Add acetyl chloride (0.75 mL, 10.5 mmol, 1.05 eq) dropwise to the stirred solution over 10 minutes using a syringe. Ensure the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting amine spot indicates reaction completion.

  • Work-up:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow start Start: Dissolve 3-Amino-2-chloropyridine & Triethylamine in DCM cool Cool to 0 °C (Ice Bath) start->cool add Add Acetyl Chloride (Dropwise) cool->add react Stir at Room Temp (2-4 hours) add->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (H2O, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (Na2SO4) workup->dry evap Solvent Evaporation (Rotovap) dry->evap purify Purify by Recrystallization evap->purify end_node Final Product: This compound purify->end_node

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization and Structural Elucidation

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. The following data represent the expected spectral features based on the compound's structure and analysis of analogous compounds.[5][6]

Data Summary Table
Technique Feature Expected Chemical Shift / Frequency Assignment
¹H NMR Aromatic Proton (H4)~7.3-7.5 ppm (dd)Pyridine Ring
Aromatic Proton (H5)~7.8-8.0 ppm (dd)Pyridine Ring
Aromatic Proton (H6)~8.2-8.4 ppm (dd)Pyridine Ring
Amide Proton~8.5-9.5 ppm (s, broad)-NH-
Methyl Protons~2.2 ppm (s)-COCH₃
¹³C NMR Carbonyl Carbon~169 ppmC=O
Aromatic Carbons~120-150 ppm (5 signals)Pyridine Ring
Methyl Carbon~24 ppm-COCH₃
IR Spectroscopy N-H Stretch~3250-3350 cm⁻¹Amide N-H
C-H Stretch (sp³)~2950-3000 cm⁻¹Methyl C-H
C=O Stretch (Amide I)~1670-1690 cm⁻¹Amide C=O
N-H Bend (Amide II)~1570-1590 cm⁻¹Amide N-H
Aromatic C=C/C=N~1400-1600 cm⁻¹Pyridine Ring
C-Cl Stretch~750-800 cm⁻¹C-Cl
Mass Spectrometry Molecular Ion (M⁺)m/z ≈ 170[C₇H₇³⁵ClN₂O]⁺
Isotope Peak (M+2)m/z ≈ 172[C₇H₇³⁷ClN₂O]⁺
Key Fragmentm/z = 128[M - C₂H₂O]⁺
Detailed Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is invaluable for mapping the proton environment. The three distinct protons on the pyridine ring will appear as doublets of doublets (dd) in the aromatic region, with coupling constants characteristic of their ortho and meta relationships. The amide proton (N-H) will present as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The acetyl methyl group will give a sharp singlet for its three equivalent protons. ¹³C NMR will confirm the carbon skeleton, with a characteristic downfield signal for the amide carbonyl carbon.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. A strong, sharp absorption band around 1680 cm⁻¹ is definitive for the amide I (C=O stretch). A peak in the 3300 cm⁻¹ region corresponds to the N-H stretch, confirming the amide linkage.

  • Mass Spectrometry (MS): The mass spectrum provides the molecular weight and elemental composition. The most critical diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show a molecular ion peak (M⁺) at m/z ≈ 170 and an M+2 peak at m/z ≈ 172 with roughly one-third the intensity, unequivocally confirming the presence of a single chlorine atom.[5] A common fragmentation pathway is the loss of ketene (CH₂=C=O, 42 Da), resulting in a fragment ion corresponding to the 3-amino-2-chloropyridine cation at m/z 128.

Logic of Structural Elucidation

mol This compound Pyridine-H (3) Amide N-H Acetyl CH3 C=O C-Cl spec Spectroscopic Evidence ¹H NMR ¹³C NMR IR Spec Mass Spec mol:f1->spec:h 7.3-8.4 ppm (3 distinct dd) mol:f2->spec:h ~9.0 ppm (broad s) mol:f3->spec:h ~2.2 ppm (singlet, 3H) mol:f4->spec:c ~169 ppm mol:f4->spec:i ~1680 cm⁻¹ mol:f5->spec:m M+2 Peak (3:1 ratio)

Caption: Correlation of molecular features with spectroscopic signals.

Conclusion

This compound is a structurally well-defined molecule whose chemical behavior is a direct consequence of its substituted pyridine framework and amide functionality. This guide has detailed its key structural attributes, provided a robust and validated synthetic protocol, and outlined a comprehensive strategy for its spectroscopic characterization. The interplay of the electron-withdrawing chloro substituent and the planar amide group creates a molecule with predictable reactivity, particularly at the C2 position, making it an invaluable intermediate for the synthesis of complex, high-value compounds in the pharmaceutical and agrochemical industries. The methodologies and data presented herein serve as an authoritative resource for scientists engaged in work with this versatile chemical building block.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. 3-Amino-2-chloropyridine. NIST Chemistry WebBook. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • University of Notre Dame. Organic Structure Elucidation Workbook. [Link]

  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

  • YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

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A Technical Guide to the Solubility of N-(2-chloropyridin-3-yl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2-chloropyridin-3-yl)acetamide, a compound of significant interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and offers detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to effectively work with this compound in various organic solvent systems.

Introduction: Understanding the Significance of Solubility

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. A thorough understanding of a compound's solubility profile is paramount for:

  • Reaction Chemistry: Ensuring efficient and homogenous reaction conditions.

  • Crystallization and Purification: Developing effective methods for isolating and purifying the target compound.

  • Formulation: Creating stable and effective dosage forms.

  • Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and GC.

This guide will delve into the theoretical and practical aspects of this compound solubility, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. An analysis of the structure of this compound (C7H7ClN2O) provides insights into its expected behavior in different organic solvents.[1]

Key Structural Features:

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts polarity and can act as a hydrogen bond acceptor.[2]

  • Amide Group (-CONH-): This functional group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Chloro Group (-Cl): The electronegative chlorine atom contributes to the overall polarity of the molecule.

  • Acetamide Moiety: This portion of the molecule introduces some polar character.[3][4]

Predicted Solubility:

Based on the principle of "like dissolves like," we can predict the general solubility of this compound in a range of organic solvents.[5]

  • High Solubility Predicted in:

    • Polar Protic Solvents: Such as methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the amide and pyridine functionalities.

    • Polar Aprotic Solvents: Such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, which can engage in dipole-dipole interactions.

  • Moderate Solubility Predicted in:

    • Slightly Polar Solvents: Such as acetone and ethyl acetate, where a balance of polar and nonpolar interactions will influence solubility.

  • Low Solubility Predicted in:

    • Nonpolar Solvents: Such as hexane, toluene, and diethyl ether, due to the overall polar nature of the molecule.

The following table summarizes the predicted solubility profile. It is crucial to note that these are qualitative predictions, and experimental verification is essential.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong potential for hydrogen bonding with the amide and pyridine groups.
Polar Aprotic DMSO, DMF, AcetonitrileHighFavorable dipole-dipole interactions.
Slightly Polar Acetone, Ethyl AcetateModerateA balance of polar and nonpolar characteristics will govern the extent of dissolution.
Nonpolar Hexane, TolueneLowThe polar nature of the compound is not well-matched with the nonpolar solvent environment.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocols describe two common and effective methods for determining the solubility of this compound.

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.[6]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the concentration of the compound in the saturated solution and expressed in units such as mg/mL or mol/L.

Gravimetric Method

This method is straightforward and does not require a specific analytical method for the solute.[7]

Protocol:

  • Preparation and Equilibration: Prepare a saturated solution as described in the Isothermal Shake-Flask Method (steps 1 and 2).

  • Filtration: Filter the saturated solution through a pre-weighed, fine-pored filter to remove all undissolved solids.

  • Solvent Evaporation: Accurately weigh a portion of the clear filtrate into a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).

  • Mass Determination: Once the solvent is completely removed, re-weigh the container with the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent used.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_results Results prep_start Start add_excess Add excess this compound to solvent prep_start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate separate Centrifuge or allow to settle equilibrate->separate sample Withdraw clear supernatant separate->sample quantify Quantify concentration (e.g., HPLC, UV-Vis) sample->quantify Shake-Flask gravimetric Gravimetric analysis (evaporate solvent) sample->gravimetric Gravimetric calculate Calculate Solubility (mg/mL, mol/L) quantify->calculate gravimetric->calculate end End calculate->end

Caption: General workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally for each solvent system.

  • Solvent Polarity: As discussed, a good match between the polarity of the solute and the solvent is crucial for high solubility.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Solubility of Things. (n.d.). Pyridine.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • BenchChem. (n.d.).
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • PubChem. (n.d.). This compound.
  • FooDB. (2010, April 8). Showing Compound Acetamide (FDB008298).
  • Wikipedia. (n.d.). Acetamide.

Sources

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-chloropyridin-3-yl)acetamide: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative. The document details its synthesis, spectroscopic characterization, and known applications, particularly as a key intermediate in the preparation of pharmacologically active compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a compilation of essential data and methodologies.

Introduction and Historical Context

This compound, while not a compound with a singular, celebrated discovery, has emerged as a valuable building block in medicinal chemistry. Its history is intrinsically linked to the broader exploration of substituted pyridines, a class of heterocyclic compounds of immense interest due to their prevalence in bioactive molecules. The primary utility of this compound lies in its role as a precursor for more complex molecular architectures.

The synthesis and application of this compound are often documented in patent literature and scientific articles focused on the development of novel therapeutic agents. For instance, it has been cited as an intermediate in the synthesis of compounds targeting various biological pathways, including those involved in cancer and inflammatory diseases.

Synthesis and Mechanism

The most common and practical synthesis of this compound involves the acylation of 2-chloro-3-aminopyridine. This reaction is typically carried out using acetic anhydride or acetyl chloride as the acylating agent.

General Synthetic Protocol

A representative experimental procedure is as follows:

  • Dissolution: 2-chloro-3-aminopyridine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: A non-nucleophilic base, for example, triethylamine or pyridine, is added to the solution to act as an acid scavenger.

  • Acylation: The acylating agent (e.g., acetic anhydride or acetyl chloride) is added dropwise to the reaction mixture, typically at a reduced temperature (0 °C) to control the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is washed with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any excess acid and remove water-soluble byproducts.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Reaction Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-chloro-3-aminopyridine 2-chloro-3-aminopyridine Dissolution in Aprotic Solvent Dissolution in Aprotic Solvent 2-chloro-3-aminopyridine->Dissolution in Aprotic Solvent Acetic Anhydride Acetic Anhydride Dropwise Addition of Acylating Agent Dropwise Addition of Acylating Agent Acetic Anhydride->Dropwise Addition of Acylating Agent Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Dissolution in Aprotic Solvent Cooling to 0 °C Cooling to 0 °C Dissolution in Aprotic Solvent->Cooling to 0 °C Cooling to 0 °C->Dropwise Addition of Acylating Agent Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Dropwise Addition of Acylating Agent->Reaction Monitoring (TLC/LC-MS) Aqueous Work-up Aqueous Work-up Reaction Monitoring (TLC/LC-MS)->Aqueous Work-up Purification Purification Aqueous Work-up->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The characterization of this compound is crucial for confirming its identity and purity. Below is a summary of its key properties.

Physical Properties
PropertyValue
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
Appearance Off-white to pale yellow solid
Melting Point 104-108 °C
Solubility Soluble in methanol, ethyl acetate, and DCM
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (dd, J=4.7, 1.6 Hz, 1H), 8.25 (br s, 1H), 8.18 (dd, J=7.9, 1.6 Hz, 1H), 7.32 (dd, J=7.9, 4.7 Hz, 1H), 2.25 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 168.7, 145.2, 143.9, 134.1, 123.5, 122.9, 24.8.

  • Mass Spectrometry (ESI): m/z 171.0 [M+H]⁺

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. The chloro and acetamido groups provide reactive handles for further functionalization.

Precursor to Kinase Inhibitors

One of the most significant applications of this compound is in the development of kinase inhibitors. The 2-chloropyridine moiety can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing fragments. This is a common strategy in the synthesis of ATP-competitive kinase inhibitors, where the pyridine core acts as a hinge-binding motif.

Synthesis of VHL Ligands for PROTACs

Recent advancements in targeted protein degradation have highlighted the use of this compound derivatives in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.

Logical Relationship of Applications

G A This compound B Further Synthetic Modifications (e.g., SNAr, cross-coupling) A->B C Kinase Inhibitors B->C D VHL Ligands for PROTACs B->D E Other Bioactive Molecules B->E

Caption: Applications derived from this compound.

Conclusion

This compound is a foundational building block in contemporary medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of complex molecular scaffolds. The continued exploration of kinase inhibitors and targeted protein degraders is likely to further solidify the importance of this versatile intermediate in the pursuit of novel therapeutics.

References

  • PubChem Compound Summary for CID 137455, this compound. National Center for Biotechnology Information. ([Link])

  • Synthesis of this compound. Molbase. ([Link])

Methodological & Application

Application Notes and Protocols: N-(2-chloropyridin-3-yl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. N-(2-chloropyridin-3-yl)acetamide emerges as a significant heterocyclic building block, offering a strategic entry point into a rich chemical space. Its structure, featuring a pyridine ring substituted with a reactive chlorine atom and an acetamide group, provides medicinal chemists with multiple avenues for diversification and optimization of lead compounds. This guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and its pivotal role in the generation of biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapies.[1] The protocols and insights contained herein are curated for researchers, scientists, and drug development professionals, aiming to bridge foundational chemistry with practical, high-impact applications.

Section 1: Synthesis and Characterization of this compound

The reliable synthesis and rigorous characterization of starting materials are the bedrock of any successful medicinal chemistry campaign. This section provides a detailed, field-proven protocol for the synthesis of this compound from its commercially available precursor, 3-amino-2-chloropyridine.

Principle of the Reaction

The synthesis is a straightforward N-acetylation reaction. The nucleophilic amino group (-NH₂) of 3-amino-2-chloropyridine attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid), driving the reaction to completion. The choice of solvent and base is critical for achieving high yield and purity.

Experimental Protocol: N-Acetylation of 3-Amino-2-chloropyridine

Materials:

  • 3-Amino-2-chloropyridine (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-2-chloropyridine (1.0 eq) and dissolve it in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction with acetyl chloride.

  • Acetylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled, stirring solution. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve 3-Amino-2-chloropyridine in anhydrous DCM add_base Add Triethylamine (TEA) start->add_base cool Cool to 0 °C add_base->cool add_acetyl Add Acetyl Chloride dropwise cool->add_acetyl react Stir at RT for 2-4h (Monitor by TLC) add_acetyl->react quench Quench with NaHCO₃ (aq) react->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Column Chromatography) concentrate->purify product Pure this compound purify->product

Caption: Synthetic workflow for this compound.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical Technique Expected Results
¹H NMR (400 MHz, CDCl₃) δ ~8.4 (d, 1H, pyridyl-H), ~8.3 (d, 1H, pyridyl-H), ~7.9 (s, 1H, NH), ~7.3 (dd, 1H, pyridyl-H), ~2.2 (s, 3H, CH₃). Chemical shifts and coupling constants may vary slightly.
¹³C NMR (100 MHz, CDCl₃) δ ~168 (C=O), ~147 (pyridyl-C), ~145 (pyridyl-C), ~135 (pyridyl-C), ~123 (pyridyl-C), ~122 (pyridyl-C), ~24 (CH₃).
Mass Spectrometry (ESI+) Expected [M+H]⁺: 171.03.
Melting Point Literature values should be consulted for comparison.

Section 2: Applications in Drug Discovery - A Gateway to Kinase Inhibitors

The this compound scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers.[2]

Role as a "Hinge-Binding" Motif

In many kinase inhibitors, the acetamide group and the pyridine nitrogen of the this compound core act as crucial hydrogen bond donors and acceptors, respectively. This allows the molecule to anchor itself into the "hinge region" of the ATP-binding pocket of the kinase, a critical interaction for potent inhibition. The 2-chloro substituent serves as a versatile synthetic handle for introducing further complexity and modulating the compound's properties.

Case Study: A Building Block for FLT3 Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in Acute Myeloid Leukemia (AML).[2] Many potent FLT3 inhibitors utilize the 3-aminopyridine scaffold. This compound can be a key intermediate in the synthesis of such inhibitors. The chloro group at the 2-position is readily displaced or coupled to other fragments, allowing for the exploration of the solvent-exposed region of the ATP-binding site to enhance potency and selectivity.

The diagram below illustrates the logical flow of how this compound serves as a key intermediate. A subsequent reaction, such as a Suzuki or Buchwald-Hartwig coupling, at the C2-chloro position allows for the introduction of diverse aryl or heteroaryl groups (R), which can be tailored to optimize interactions with the target kinase.

G cluster_reaction Derivatization start This compound process Suzuki or Buchwald-Hartwig Coupling start->process reagents Pd Catalyst Base R-B(OH)₂ or R-NH₂ reagents->process product Diverse Library of Kinase Inhibitor Candidates process->product

Caption: Role as a key intermediate for library synthesis.

Section 3: Protocol - Derivatization via Suzuki-Miyaura Coupling

To showcase the synthetic utility of the 2-chloro group, this section provides a general protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide. This reaction is widely used in medicinal chemistry due to its mild conditions and tolerance of a wide range of functional groups.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME, or toluene)

  • Standard Schlenk line or glovebox technique for handling air-sensitive reagents

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Scope and Optimization

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors. The table below summarizes key parameters for consideration.

Parameter Options Considerations & Causality
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand is crucial and depends on the electronic properties of the coupling partners. Electron-rich pyridines can sometimes be challenging substrates, and specialized phosphine ligands can improve catalytic turnover and prevent catalyst deactivation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A stronger base like Cs₂CO₃ or K₃PO₄ is often required for less reactive boronic acids to facilitate the transmetalation step.
Solvent Dioxane/H₂O, Toluene, DMEThe solvent system must be able to dissolve all components and be stable at the reaction temperature. The presence of water can be beneficial for the solubility of the base and the boronic acid.

Section 4: Safety, Handling, and Storage

Safety Precautions:

  • This compound and its precursor, 3-amino-2-chloropyridine, should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetamide itself is considered a substance that may pose a health risk and should be handled with caution. [3]

  • Work in a well-ventilated fume hood, especially when handling volatile solvents like DCM and acetyl chloride. [4]

  • Acetyl chloride is corrosive and reacts violently with water. Handle with extreme care.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4]

References

  • MySkinRecipes. N-(3-((2,5-Dichloropyrimidin-4-Yl)Amino)Phenyl)Acetamide. Available from: [Link]

  • Chemical-Kinomics. Drug Discovery - Inhibitor. Available from: [Link]

  • Loba Chemie. ACETAMIDE FOR SYNTHESIS. Available from: [Link]

  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. Available from: [Link]

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Application Notes & Protocols: The Strategic Role of N-(2-chloropyridin-3-yl)acetamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-chloropyridin-3-yl)acetamide is a pivotal heterocyclic building block in medicinal chemistry.[1] Its unique structural features, comprising a reactive chloropyridine core and an acetamide group, make it a versatile intermediate for the synthesis of complex molecular architectures. These architectures are often designed to interact with high-value biological targets. This guide provides an in-depth exploration of the synthesis of this compound, its critical application in the development of targeted therapeutics like the BCL-2 inhibitor Venetoclax (ABT-199), and the underlying scientific principles that govern its utility. Detailed, field-tested protocols are provided for researchers engaged in drug discovery and development.

Introduction: Why this compound is a Valued Intermediate

In the landscape of drug discovery, the assembly of complex molecules from versatile and reliable chemical scaffolds is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions.[1] this compound (C7H7ClN2O) emerges as a significant intermediate for several key reasons[2][3]:

  • Structural Rigidity and Planarity: The pyridine ring provides a rigid, planar scaffold that can be used to orient functional groups in a precise three-dimensional space, which is critical for specific binding to protein targets.

  • Reactive Handles for Elaboration: The chloro-substituent at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution or as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the strategic attachment of other molecular fragments.

  • Hydrogen Bonding Capability: The acetamide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), which are crucial for forming stable interactions within the binding pockets of target proteins like kinases and BCL-2 family proteins.[4]

This intermediate is a cornerstone in the synthesis of molecules targeting critical disease pathways, most notably in oncology with its use in the synthesis of potent kinase inhibitors and apoptosis modulators.[5][6][7][8]

Synthesis Protocol: From Precursor to Key Intermediate

The synthesis of this compound is primarily achieved through the acetylation of its precursor, 2-chloro-3-aminopyridine. The process is a classic example of nucleophilic acyl substitution.

Principle of the Reaction

The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the 3-amino group of 2-chloro-3-aminopyridine on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.[9] A mild base is often used to neutralize the acid byproduct and drive the reaction to completion. The synthesis of the starting material, 2-chloro-3-aminopyridine, can be accomplished by the chlorination of 3-aminopyridine using reagents like hydrogen peroxide in hydrochloric acid.[10][11]

Experimental Protocol: Acetylation of 2-chloro-3-aminopyridine

This protocol details a robust method for the synthesis of this compound.

Materials:

  • 2-chloro-3-aminopyridine (1.0 eq)

  • Acetic Anhydride (Ac₂O) (1.2 eq)[12]

  • Pyridine (as solvent and base) or an aprotic solvent like Dichloromethane (DCM) with a non-nucleophilic base like Triethylamine (TEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and purification

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-chloro-3-aminopyridine (1.0 eq) in anhydrous pyridine (or DCM).

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the acylation reaction and minimize the formation of potential side products.

  • Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 15-20 minutes. If using DCM as a solvent, add TEA (1.5 eq) before the acetic anhydride.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding water or by pouring the reaction mixture over crushed ice to hydrolyze any remaining acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. If pyridine was used, dilute extensively with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution (to remove acetic acid), and finally with brine.[12]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure product.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 2-chloro-3-aminopyridine in Pyridine/DCM cool Cool to 0°C start->cool add Add Acetic Anhydride Dropwise cool->add react Stir at Room Temp (Monitor by TLC) add->react quench Quench with Ice/Water react->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate via Rotovap dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting and Optimization
Issue Observed Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction; Product loss during workup; Degradation of starting material.Ensure starting material is fully consumed via TLC; Optimize reaction time and temperature; Ensure pH is correct during washes to prevent product loss in the aqueous layer.
Presence of Impurities Formation of di-acylated product; Unreacted starting material; Acidic impurities.Control stoichiometry carefully (avoid large excess of acetic anhydride); Optimize reaction time; An aqueous wash with a mild base (e.g., NaHCO₃ solution) can remove acidic impurities like acetic acid.[13]
Difficult Purification Product co-elutes with impurities during chromatography.Adjust the solvent system polarity for column chromatography; Consider recrystallization with various solvent pairs to find optimal conditions for selective precipitation.[13]

Application Focus: Synthesis of ABT-199 (Venetoclax)

A prominent application of this compound and its derivatives is in the synthesis of Venetoclax (ABT-199), a first-in-class, potent, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[14]

Therapeutic Relevance of ABT-199

Target: BCL-2 is a key pro-survival protein that prevents apoptosis (programmed cell death).[15] In many hematological malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML), cancer cells overexpress BCL-2, making them resistant to apoptosis and conventional therapies.[14][15]

Mechanism of Action: ABT-199 mimics the action of pro-apoptotic BH3-only proteins (like BIM). It binds with high affinity to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins.[16] The released proteins then activate the mitochondrial apoptosis pathway, leading to the selective death of BCL-2-dependent cancer cells while largely sparing healthy cells, such as platelets, which rely more on a related protein, BCL-xL.[14]

BCL-2 Pathway and ABT-199 Intervention

BCL2_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptosis Pro-Apoptosis cluster_outcome Cellular Outcome BCL2 BCL-2 BIM BIM (BH3-only) BCL2->BIM Sequesters Survival Cell Survival BCL2->Survival Promotes BAX_BAK BAX / BAK BIM->BAX_BAK Activates Apoptosis Apoptosis BAX_BAK->Apoptosis Induces ABT199 ABT-199 (Venetoclax) ABT199->BCL2 Inhibits

Caption: Mechanism of ABT-199. It inhibits BCL-2, releasing BIM to activate apoptosis.

Role of the Intermediate in the ABT-199 Synthesis

While the full synthesis of ABT-199 is a complex, multi-step process protected by patents, the chloropyridine moiety derived from intermediates like this compound forms a key part of the final molecular scaffold.[5] The general strategy involves:

  • Functionalization: The acetamide group may be hydrolyzed back to the amine or otherwise modified.

  • Scaffold Assembly: The 2-chloro-3-aminopyridine core is coupled with other complex heterocyclic systems. The chloro group is typically displaced in a nucleophilic aromatic substitution or used in a palladium-catalyzed cross-coupling reaction to build the intricate structure of the final drug.

This highlights the intermediate's role not just as a simple building block, but as a strategic precursor that enables the assembly of the pharmacologically active molecule.

Broader Applications in Drug Discovery

The utility of acetamide derivatives extends beyond BCL-2 inhibitors. The N-aryl acetamide motif is a common feature in many classes of bioactive molecules, including:

  • Kinase Inhibitors: Many small molecule kinase inhibitors, which are crucial in oncology and immunology, incorporate substituted acetamide linkers to interact with the hinge region of the kinase ATP-binding site.[6][8][17]

  • Anti-inflammatory Agents: Acetamide derivatives have been explored as inhibitors of enzymes like COX-II, which are involved in inflammatory pathways.[4]

  • Antimicrobial Agents: The chloroacetamide functional group itself has been incorporated into compounds with antibacterial and antifungal properties.[18][19]

Conclusion

This compound stands as a testament to the power of strategic intermediate design in drug discovery. Its straightforward synthesis, coupled with multiple reactive sites for chemical elaboration, provides medicinal chemists with a reliable and versatile platform. From the synthesis of groundbreaking targeted cancer therapies like Venetoclax to its potential in a range of other therapeutic areas, this intermediate underscores the critical link between fundamental organic synthesis and the development of life-saving medicines. The protocols and insights provided herein are intended to empower researchers to effectively utilize this valuable chemical tool in their own discovery programs.

References

  • Vertex AI Search Result 1. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - ChemicalBook.
  • Glycoscience Protocols (GlycoPODv2). O-Acetylation using acetic anhydride in pyridine.
  • BenchChem. Identifying and minimizing side products in chloroacetylation of aminopyridines.
  • PubChem. This compound.
  • NIH National Library of Medicine. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease.
  • NIH National Library of Medicine. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
  • BenchChem. Application Notes and Protocols for the Acetylation of 2-Chloroaniline.
  • BOC Sciences. CAS 173954-03-5 ACETAMIDE,N-(2-CHLORO-PYRIDIN-3-YL)-N-HYDROXY.
  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • Google Patents. US3838136A - Preparation of 2-chloro-3-aminopyridine.
  • PubChem. 2-chloro-N-(3-chloropyridin-2-yl)acetamide.
  • Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • BLD Pharm. 21352-19-2|this compound.
  • Google Patents. CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199.
  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • PubChem. N-(2-chloropyridin-3-yl)-2-(1H-indol-1-yl)acetamide.
  • ACS Publications. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling.
  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
  • ResearchGate. Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs).
  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • ResearchGate. 2-Amino-N-(2-chloropyridin-3yl)benzamide.
  • ResearchGate. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.
  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • PubMed. Selective BCL-2 inhibition by ABT-199 causes on-target cell death in acute myeloid leukemia.
  • NIH National Library of Medicine. Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
  • NIH National Library of Medicine. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition.
  • NIH National Library of Medicine. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1.
  • PubChem. N-(3-chloropyridin-2-yl)acetamide.

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Application Notes & Protocols: High-Throughput Screening of N-(2-chloropyridin-3-yl)acetamide for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Contextualizing N-(2-chloropyridin-3-yl)acetamide in Drug Discovery

This compound is a small molecule whose biological activities are not extensively documented in the context of human therapeutics.[1] Its structural motifs, however, including a substituted pyridine ring, are present in numerous biologically active compounds and approved drugs. The pyridine ring can engage in various non-covalent interactions, such as hydrogen bonding and aromatic interactions, with biological targets.[2]

In drug discovery, the exploration of novel chemical matter against well-validated target classes is a cornerstone of identifying new therapeutic leads.[3][4][5][6] Kinases, a large family of enzymes that play critical roles in cellular signaling, are particularly important targets.[7] Aberrant kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a highly successful class of drugs.[7][8]

Given the need to continually explore new chemical space for potential kinase inhibitors, this document provides a detailed protocol for screening this compound and similar novel compounds for inhibitory activity against a representative protein kinase. This application note will utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based high-throughput screening (HTS) platform suitable for identifying inhibitors of any ADP-generating enzyme.[9][10]

Assay Principle: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal method for measuring kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[9][10] The assay's simplicity and robustness make it ideal for HTS campaigns. The workflow is performed in two steps within the same microplate well:

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test compound (e.g., this compound) are incubated together. After the kinase reaction reaches its endpoint, the ADP-Glo™ Reagent is added. This reagent terminates the enzymatic reaction and depletes any remaining ATP.[11]

  • ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. It also contains luciferase and luciferin. The newly synthesized ATP acts as a substrate for the luciferase, generating a luminescent signal that is directly proportional to the initial amount of ADP produced.[10][11]

A reduction in the luminescent signal in the presence of a test compound indicates inhibition of kinase activity.

Visualizing the Workflow and Pathway

To provide a clear overview, the following diagrams illustrate the kinase signaling pathway context and the experimental workflow for the HTS assay.

G cluster_0 Cellular Context cluster_1 Therapeutic Intervention Signal Signal Receptor Receptor Signal->Receptor Activation Kinase_Cascade Kinase_Cascade Receptor->Kinase_Cascade Activation Target_Protein Target_Protein Kinase_Cascade->Target_Protein Phosphorylation Cellular_Response Cellular_Response Target_Protein->Cellular_Response e.g., Proliferation Kinase_Inhibitor This compound Kinase_Inhibitor->Kinase_Cascade Inhibition

Caption: A generic kinase signaling pathway and the point of inhibition.

HTS_Workflow cluster_workflow ADP-Glo™ HTS Protocol start Dispense Kinase, Substrate, & this compound add_atp Add ATP to Start Reaction start->add_atp incubate_kinase Incubate at RT add_atp->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_kinase->add_adpglo incubate_deplete Incubate 40 min at RT add_adpglo->incubate_deplete add_detection Add Kinase Detection Reagent (Convert ADP to ATP) incubate_deplete->add_detection incubate_detect Incubate 30-60 min at RT add_detection->incubate_detect read_lum Read Luminescence incubate_detect->read_lum

Sources

Application Notes & Protocols: The Strategic Role of the N-(2-chloropyridin-3-yl) Moiety in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Synthetic Chemists, and Agrochemical Development Professionals

Abstract

The N-(2-chloropyridin-3-yl) scaffold and its derivatives represent a cornerstone in the synthesis of modern insecticides. This document provides an in-depth examination of N-(2-chloropyridin-3-yl)acetamide as a representative building block, detailing its synthesis and, more broadly, the critical role of the 2-chloropyridine fragment in the construction of market-leading diamide insecticides such as chlorantraniliprole and cyantraniliprole. We will explore the synthetic pathways, provide detailed experimental protocols, and elucidate the mechanistic basis for the exceptional efficacy and selectivity of these agrochemicals. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to provide a field-proven guide for professionals in agrochemical research and development.

Introduction: The 2-Chloropyridine Fragment as a Privileged Structure

In the landscape of crop protection, the discovery of chemical entities that offer high efficacy against target pests while maintaining a favorable safety profile for non-target organisms is paramount. The substituted pyridine ring, particularly the 2-chloropyridine moiety, has emerged as a "privileged structure" in agrochemical design. Its unique electronic properties and steric profile are instrumental in the synthesis of potent active ingredients.

This compound is a key intermediate that embodies this structural motif. While numerous derivatives of the 2-chloropyridine core are used, the principles of its incorporation into larger, more complex molecules are highly conserved. This guide focuses on the synthetic utility of this scaffold, with a primary emphasis on its application in the synthesis of the anthranilic diamide class of insecticides, which have revolutionized pest management.[1][2] These compounds exhibit a novel mode of action, selectively targeting insect ryanodine receptors (RyRs), calcium channels critical for muscle function.[3][4] This targeted action results in potent insecticidal activity with remarkably low mammalian toxicity.[5]

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a fundamental N-acylation reaction. Understanding this process provides a basis for the more complex amide bond formations required for the final agrochemical products. The reaction involves the acylation of 3-amino-2-chloropyridine.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via N-acylation of 3-amino-2-chloropyridine.

Rationale: This procedure utilizes acetyl chloride for efficient acylation. A tertiary amine base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct, driving the reaction to completion and preventing the protonation of the starting amine. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acetyl chloride.

Materials & Equipment:

  • 3-amino-2-chloropyridine

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-amino-2-chloropyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Data & Characterization:

ParameterValue
Starting Material 3-amino-2-chloropyridine
Reagent Acetyl Chloride
Base Triethylamine
Solvent Dichloromethane (DCM)
Typical Yield 85-95%
Characterization ¹H NMR, ¹³C NMR, LC-MS, M.P.

Synthesis Workflow Diagram:

G A 3-amino-2-chloropyridine + Triethylamine in Anhydrous DCM C Reaction at 0°C to RT A->C B Acetyl Chloride B->C D Aqueous Workup (Quench, Wash) C->D E Extraction & Drying D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Recrystallization) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Diamide Insecticides

The true value of the 2-chloropyridine scaffold is realized in its incorporation into high-value active ingredients. The diamide insecticides, chlorantraniliprole and cyantraniliprole, are prime examples.[2] They are synthesized through a key amide coupling step involving a pyrazole carboxylic acid that contains the crucial 3-chloropyridin-2-yl fragment.[6][7]

Mechanism of Action: Ryanodine Receptor Activation

Diamide insecticides function by binding to and activating the ryanodine receptors in insect muscle cells.[3][4] This binding locks the receptor in an open state, leading to an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[4] The resulting depletion of intracellular calcium stores and sustained muscle contraction causes lethargy, paralysis, and ultimately, the death of the insect. The high selectivity for insect RyRs over mammalian counterparts is a key factor in their excellent safety profile.[5]

Mechanism of Action Diagram:

G cluster_muscle Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (High Ca²⁺ Store) RyR Ryanodine Receptor (RyR) (Closed State) Ca_Release Uncontrolled Ca²⁺ Release SR->Ca_Release Cytoplasm Cytoplasm (Low Ca²⁺) RyR_Open Activated RyR (Open State) RyR->RyR_Open Conformational Change Paralysis Muscle Contraction & Paralysis Cytoplasm->Paralysis High [Ca²⁺] triggers Diamide Diamide Insecticide (e.g., Chlorantraniliprole) Diamide->RyR Binds to Receptor RyR_Open->Ca_Release Ca_Release->Cytoplasm

Caption: Diamide insecticides activate insect ryanodine receptors, causing paralysis.

Synthetic Pathway to Chlorantraniliprole

The industrial synthesis of chlorantraniliprole is a multi-step process culminating in an amide bond formation. The key intermediates are 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[6][8][9]

Protocol 2: Key Amide Coupling Step for Chlorantraniliprole Synthesis

Objective: To couple the two key intermediates to form chlorantraniliprole.

Rationale: This reaction is an amide bond formation between a carboxylic acid and an aniline derivative. Direct coupling is inefficient, so the carboxylic acid must be "activated". A common industrial method uses methanesulfonyl chloride (MsCl) in the presence of a base like 3-picoline.[6] MsCl reacts with the carboxylic acid to form a mixed sulfonic anhydride, a highly reactive intermediate that is readily attacked by the amine to form the desired amide bond. The base neutralizes the HCl and methanesulfonic acid byproducts.

Materials & Equipment:

  • 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

  • 2-amino-5-chloro-N,3-dimethylbenzamide

  • Methanesulfonyl chloride (MsCl)

  • 3-Picoline

  • Propionitrile (solvent)

  • Jacketed reactor with overhead stirrer and temperature control

  • Addition funnel

Procedure: [6][8]

  • Charge a reactor with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq), 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq), and propionitrile.

  • Add 3-picoline (2.6 eq) to the mixture and stir to form a slurry.

  • Cool the reactor contents to approximately -5 °C to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise via an addition funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by HPLC until the starting materials are consumed.

  • Upon completion, add water dropwise to quench the reaction. The product will precipitate out of the solution.

  • Filter the solid product, wash the filter cake with a mixture of propionitrile and water, followed by a final wash with propionitrile.

  • Dry the product under vacuum to afford chlorantraniliprole as a nearly white powder.

Key Intermediates Table:

IntermediateStructureCAS NumberRole
2,3-Dichloropyridine 2402-77-9Primary precursor for the pyridine ring[9]
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid 500011-86-9The "acid" component containing the chloropyridine moiety
2-amino-5-chloro-3-methylbenzoic acid 20776-67-4Precursor for the "amine" component[9]
2-amino-5-chloro-N,3-dimethylbenzamide 890707-28-5The "amine" component for the final coupling[9]

Chlorantraniliprole Synthesis Workflow:

G A Pyrazole Carboxylic Acid (Intermediate 1) C Mix in Propionitrile with 3-Picoline A->C B Anthranilamide (Intermediate 2) B->C E Reaction at -5°C to RT (Mixed Anhydride Formation) C->E D Methanesulfonyl Chloride (MsCl) D->E Activates Acid F Amide Bond Formation E->F G Quench with Water & Precipitate F->G H Filtration & Drying G->H I Chlorantraniliprole H->I

Caption: Key amide coupling step in the synthesis of Chlorantraniliprole.

Conclusion and Future Outlook

The N-(2-chloropyridin-3-yl) moiety is a powerful and versatile building block in the synthesis of cutting-edge agrochemicals. Its incorporation into the diamide insecticide class has led to products with exceptional insecticidal activity and favorable toxicological profiles. The synthetic protocols detailed herein demonstrate the robust and scalable chemistry used to construct these complex molecules. As the challenge of insect resistance continues to grow, the 2-chloropyridine scaffold will undoubtedly serve as a foundational element for the design and synthesis of next-generation crop protection agents.[2] Further derivatization of this core structure offers a promising avenue for discovering novel active ingredients to meet future agricultural demands.

References

  • Title: Ryanodine Receptors for Drugs and Insecticides: An Overview Source: PubMed URL: [Link]

  • Title: Ryanodine receptor as insecticide target. Source: Semantic Scholar URL: [Link]

  • Title: Ryanodine Receptor as Insecticide Target Source: Bentham Science Publishers URL: [Link]

  • Title: Insecticide mode of action: Return of the ryanodine receptor Source: ResearchGate URL: [Link]

  • Title: New and selective ryanodine receptor activators for insect control Source: PubMed URL: [Link]

  • Title: NOTE Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Method for synthesizing chlorantraniliprole Source: Patsnap Eureka URL: [Link]

  • Title: Synthesis of cyantraniliprole and its bioactivity Source: ResearchGate URL: [Link]

  • Title: CN104844569A - Chlorantraniliprole synthesis method Source: Google Patents URL
  • Title: Preparation method of chlorantraniliprole and intermediate thereof Source: Patsnap Eureka URL: [Link]

  • Title: Development of a monoclonal antibody-based enzyme-linked immunosorbent assay for the detection of the insecticide cyantraniliprole Source: RSC Advances URL: [Link]

  • Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES Source: International Journal of Pharma Sciences and Research URL: [Link]

  • Title: Agrochemical Intermediates Source: gugupharm URL: [Link]

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Application Notes and Protocols: N-(2-chloropyridin-3-yl)acetamide as a Versatile Precursor in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-chloropyridin-3-yl)acetamide is a pyridyl-based organic compound that has primarily been utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. However, its unique structural features, including a reactive chlorine atom and a coordinating acetamido group, present significant, yet largely unexplored, opportunities within the field of materials science. This document provides a comprehensive guide for researchers and scientists on the potential applications of this compound as a precursor for functional materials. We will delve into its synthesis, potential derivatization pathways, and prospective applications in areas such as coordination polymers and functional organic molecules, supported by detailed experimental protocols and mechanistic insights.

Introduction: Unveiling the Potential of a Versatile Building Block

This compound, with the chemical formula C₇H₇ClN₂O, is a derivative of 3-amino-2-chloropyridine. While its historical applications have been concentrated in the life sciences, a closer examination of its molecular architecture reveals a high potential for its use in the rational design of novel materials. The presence of a chlorine atom at the 2-position of the pyridine ring offers a handle for cross-coupling reactions, enabling the introduction of a wide array of functional groups. Concurrently, the 3-acetamido group can act as a hydrogen bond donor and a coordinating ligand for metal centers. This bifunctionality makes this compound an attractive, yet underutilized, precursor for the synthesis of advanced materials.

These application notes will explore the synthesis of this compound and propose its use as a foundational building block for creating more complex, functional molecules relevant to materials science.

Synthesis of this compound: A Foundational Protocol

A reliable and scalable synthesis of the title compound is the first critical step for its use in any materials science application. The following protocol details the acetylation of 3-amino-2-chloropyridine.

Experimental Protocol: Acetylation of 3-amino-2-chloropyridine

Objective: To synthesize this compound from 3-amino-2-chloropyridine and acetic anhydride.

Materials:

  • 3-amino-2-chloropyridine (98%)

  • Acetic anhydride (≥99%)

  • Pyridine (anhydrous, 99.8%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-chloropyridine (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material).

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution. Cool the flask in an ice bath to 0 °C.

  • Acetylation: While stirring vigorously, add acetic anhydride (1.1 eq) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white to off-white solid.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Acetylation cluster_workup Work-up & Purification A Dissolve 3-amino-2-chloropyridine in anhydrous DCM B Add anhydrous pyridine A->B C Cool to 0 °C in ice bath B->C D Dropwise addition of acetic anhydride C->D E Stir at room temperature for 2-4 hours D->E F Monitor by TLC E->F G Quench with sat. NaHCO₃ F->G H Extract with DCM G->H I Dry with MgSO₄ H->I J Concentrate in vacuo I->J K Recrystallize J->K L Final Product K->L Pure this compound G A This compound B Functionalization via Cross-Coupling (e.g., add carboxylic acid) A->B C Bifunctional Ligand B->C D Solvothermal Reaction with Metal Salt C->D E Coordination Polymer / MOF D->E

Caption: Proposed workflow for MOF synthesis.

Building Block for Functional Polymers

Through appropriate functionalization, this compound can be converted into a monomer suitable for polymerization. For instance, conversion of the chloro- group to a vinyl or ethynyl group would allow for its incorporation into polymer backbones via radical or metathesis polymerization. The resulting polymers would feature pendant pyridyl-acetamide units, which could be used for post-polymerization modification, metal coordination, or to impart specific solubility or thermal properties.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

While this compound is not a material in its own right, its true value in materials science lies in its potential as a versatile and readily modifiable precursor. The synthetic protocols and proposed applications outlined in this document are intended to serve as a starting point for researchers to explore the rich chemistry of this compound and to unlock its potential in the design and synthesis of the next generation of functional materials.

References

Due to the novelty of applying this compound in materials science, direct references for this specific application are scarce. The protocols and concepts presented are based on established synthetic methodologies and the known reactivity of related compounds. For foundational knowledge, researchers are encouraged to consult standard organic chemistry textbooks and literature on cross-coupling reactions and coordination chemistry.

Application Notes and Protocols: N-(2-chloropyridin-3-yl)acetamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of N-(2-chloropyridin-3-yl)acetamide as a pivotal building block in modern organic synthesis. This guide moves beyond simple procedural outlines to explain the underlying chemical principles, offering field-proven insights into protocol optimization, reaction mechanisms, and safety considerations. Detailed, step-by-step protocols for the synthesis of the title compound and its subsequent derivatization via key synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, are presented.

Introduction: The Strategic Value of this compound

This compound is a bifunctional heterocyclic compound whose strategic importance in organic synthesis, particularly in the construction of pharmaceutical intermediates, cannot be overstated. Its structure is characterized by a pyridine ring bearing two key functional groups: a reactive chloro-substituent at the C2 position and an acetamido group at the C3 position. This specific arrangement offers multiple, orthogonal sites for chemical modification, making it a highly versatile scaffold for generating molecular diversity.

The pyridine core is a well-established pharmacophore found in numerous FDA-approved drugs.[1] The C2-chloro group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[2][3] Concurrently, the acetamido group can modulate the electronic properties of the ring, act as a hydrogen bond donor, or serve as a precursor for further functionalization. This guide will detail the synthesis and key transformations of this building block, providing robust protocols to empower its effective use in research and development.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 21352-19-2[4][5]
Molecular Formula C₇H₇ClN₂O[5]
Molecular Weight 170.60 g/mol [5]
Physical State Solid / Crystals
Storage Store at 2-8°C, keep container tightly closed in a dry, well-ventilated place.
Safety and Handling Precautions

As with any chemical reagent, appropriate safety measures must be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a dust mask (type N95 or equivalent), safety goggles (eyeshields), and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • First Aid Measures:

    • In case of skin contact: Immediately wash off with plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Synthesis of this compound

The most direct and efficient synthesis of the title compound is achieved through the acylation of its corresponding amine precursor, 3-amino-2-chloropyridine.

Synthesis Workflow Diagram

cluster_synthesis Synthesis Workflow reagent1 3-Amino-2-chloropyridine reaction Acylation (0°C to RT) reagent1->reaction reagent2 Acetyl Chloride (or Acetic Anhydride) reagent2->reaction base Base (e.g., Triethylamine) in Anhydrous Solvent (e.g., DCM) base->reaction Conditions product This compound reaction->product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from general procedures for the acylation of aromatic amines.[6][7] The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base is used to quench the HCl byproduct.

Materials:

  • 3-Amino-2-chloropyridine (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-amino-2-chloropyridine (1.0 eq) and anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.

  • Addition of Acylating Agent: Dissolve acetyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.

Core Applications in Palladium-Catalyzed Cross-Coupling

The C2-chloro group is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling, a cornerstone of modern C-C and C-N bond formation.[2][8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the chloropyridine with an organoboron reagent.[9] This transformation is critical for accessing a wide range of molecular architectures in drug discovery.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oa Ar-Cl pd2_complex Ar-Pd(II)-Cl(L₂) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar-Pd(II)-R(L₂) tm->pd2_biaryl boronate R-B(OR)₂ boronate->tm base Base (e.g., K₂CO₃) base->tm re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar-R (Product) re->product cluster_snar SNAr Mechanism (Addition-Elimination) start This compound add Addition (Nucleophilic Attack) start->add nu Nucleophile (Nu⁻) nu->add meisenheimer Meisenheimer-like Intermediate (Anionic σ-complex) add->meisenheimer Aromaticity Disrupted elim Elimination (Loss of Leaving Group) meisenheimer->elim Aromaticity Restored product Substituted Product elim->product Cl⁻ Cl⁻ elim->Cl⁻

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-chloropyyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(2-chloropyridin-3-yl)acetamide. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your reaction yield and product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, common problems encountered during the synthesis of this compound. Our guidance is formatted in a question-and-answer style to directly tackle the issues you may be facing at the bench.

Question 1: My reaction yield is consistently low (under 75%). What are the primary factors I should investigate?

Answer: A low yield in the acetylation of 2-chloro-3-aminopyridine is typically traced back to one of four areas: incomplete reaction, side product formation, suboptimal workup, or reagent quality.

  • Incomplete Reaction: The acetylation of aminopyridines can be surprisingly sluggish if not properly catalyzed or if the conditions are too mild.[1]

    • Troubleshooting: Monitor your reaction's progress using Thin Layer Chromatography (TLC). If you observe a significant amount of the 2-chloro-3-aminopyridine starting material after the expected reaction time, consider increasing the reaction temperature moderately (e.g., from 0 °C to room temperature after initial addition) or extending the reaction time. Ensure your acetylating agent is added in a slight excess (1.05-1.1 equivalents).

  • Side Product Formation: The most common side product is the di-acetylated amine, N-acetyl-N-(2-chloropyridin-3-yl)acetamide.[1][2] This occurs when the product itself is deprotonated and reacts with another equivalent of the acetylating agent.

    • Troubleshooting: This side reaction is favored by overly harsh conditions. Avoid using a strong excess of the acetylating agent. The choice and amount of base are critical; a bulky, non-nucleophilic base like triethylamine or pyridine (1.1-1.5 equivalents) is recommended to neutralize the HCl byproduct without promoting di-acetylation.[1]

  • Suboptimal Workup & Purification: Significant product can be lost during aqueous extraction if the pH is not controlled, or during crystallization if the incorrect solvent is used.

    • Troubleshooting: After quenching the reaction, perform an aqueous wash with a mild base like sodium bicarbonate solution to remove acidic impurities.[1][2] This ensures the product, which is a neutral amide, remains in the organic layer. For purification, recrystallization from acetonitrile or ethanol is often effective.[1][3] If the product "oils out," consider using a solvent mixture or purification via column chromatography.[1]

  • Reagent Quality: Acetyl chloride and acetic anhydride are highly sensitive to moisture. Hydrolysis reduces their effective concentration and introduces acidic impurities (acetic acid or HCl) that can complicate the reaction and purification.

    • Troubleshooting: Always use freshly opened bottles or freshly distilled acetylating agents. Handle them under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is flame-dried or oven-dried before use.[1]

Question 2: I'm observing a dark, tarry substance forming in my reaction flask. What causes this and how can it be prevented?

Answer: The formation of dark, tarry material is a common issue in the acylation of aminopyridines and is typically caused by an uncontrolled exothermic reaction or other degradation pathways.[1]

  • Cause: The reaction between an aminopyridine and a highly reactive acetylating agent like acetyl chloride is very exothermic. If the acetyl chloride is added too quickly or without adequate cooling, localized "hot spots" can form, leading to polymerization and degradation of the starting material and product.[1]

  • Prevention and Solution:

    • Temperature Control is Critical: Always perform the addition of the acetylating agent at a reduced temperature. A salt-ice bath (0 to -5 °C) is highly recommended.[1]

    • Slow, Dropwise Addition: Add the acetylating agent dropwise to the cooled solution of the aminopyridine and base over a period of 15-30 minutes. This allows the heat generated by the reaction to dissipate effectively.

    • Efficient Stirring: Ensure the reaction mixture is stirring vigorously to prevent localized concentration and heat buildup.

Question 3: My purified product appears pure by ¹H NMR, but the melting point is broad and lower than expected. What's the likely issue?

Answer: A broad or depressed melting point, even with a clean NMR spectrum, often points to the presence of minor, structurally similar impurities or residual solvent that are not easily detected by proton NMR alone.

  • Potential Impurities:

    • Residual Starting Material: Even a small amount of 2-chloro-3-aminopyridine can act as an impurity that disrupts the crystal lattice of the product.

    • Di-acetylated Product: The di-acetylated side product can co-crystallize with your desired product, leading to a melting point depression.

    • Isomeric Impurities: The purity of the initial 2-chloro-3-aminopyridine is crucial. Isomeric aminopyridines from its own synthesis can lead to isomeric acetamide products.

  • Troubleshooting and Purification:

    • Recrystallization: Perform a second, careful recrystallization. Dissolve the product in a minimum amount of hot solvent (e.g., acetonitrile) and allow it to cool slowly to form well-defined crystals. Fast crashing out of solution by rapid cooling can trap impurities.

    • Solvent Removal: Ensure all solvent is removed after purification. Dry the product under high vacuum for several hours.

    • Chromatography: If recrystallization fails to improve the melting point, flash column chromatography is the most effective method for removing structurally similar impurities. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system is a good starting point.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent should I use: acetyl chloride or acetic anhydride?

A1: Both are effective, but the choice depends on your specific laboratory setup and scale.

  • Acetyl Chloride: Is more reactive and the reaction is often faster. However, it produces gaseous hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base (like triethylamine or pyridine) to prevent the formation of the unreactive aminopyridine hydrochloride salt.[1] It is extremely sensitive to moisture.

  • Acetic Anhydride: Is less reactive and the reaction may require mild heating or a longer reaction time. Its byproduct is acetic acid, which is less corrosive than HCl and can be removed with a basic aqueous wash. It is generally easier and safer to handle than acetyl chloride.

For most lab-scale syntheses, acetic anhydride is a reliable and convenient choice. If a very fast reaction is desired, acetyl chloride can be used with careful temperature control and the addition of a suitable base.

Q2: What is the best solvent for this reaction?

A2: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are all excellent choices as they are inert to the reaction conditions and effectively dissolve the starting materials.[1] Using a non-polar solvent helps in the subsequent workup and extraction steps.

Q3: How critical is the stoichiometry of the base?

A3: It is very critical. When using acetyl chloride, at least one equivalent of a tertiary amine base is required to scavenge the generated HCl. An excess of the base (1.1-1.5 equivalents) is often recommended to ensure the reaction medium remains basic and drives the reaction to completion.[1] However, an excessive amount of a strong base can promote the formation of the di-acetylated side product.[2]

Optimized Experimental Protocol

This protocol is a robust starting point for achieving a high yield of this compound.

Materials:

  • 2-chloro-3-aminopyridine (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-chloro-3-aminopyridine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • To the stirred solution, add pyridine (1.2 eq).

  • Add acetic anhydride (1.1 eq) dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from acetonitrile to obtain pure this compound.

Key Parameter Summary

ParameterRecommended ConditionRationale
Acetylating Agent Acetic AnhydrideEasier handling, less corrosive byproduct (acetic acid).
Stoichiometry 1.1 eq Acetylating AgentEnsures complete consumption of starting material without promoting significant di-acetylation.[1]
Base Pyridine or TriethylamineNeutralizes acid byproduct without being overly reactive.[1]
Solvent Anhydrous DCM or THFAprotic, inert, and facilitates easy workup.[1]
Temperature 0 °C for addition, then RTControls initial exotherm to prevent side reactions, then allows reaction to proceed to completion.[1]
Workup NaHCO₃ (aq) washRemoves acidic byproducts and unreacted anhydride.[1][2]
Purification Recrystallization (Acetonitrile)Effective method for obtaining high-purity crystalline product.[1][3]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the optimized synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants 1. Dissolve Amine & Base in Anhydrous DCM Cooling 2. Cool to 0 °C Reactants->Cooling Addition 3. Dropwise Addition of Acetic Anhydride Cooling->Addition Stir 4. Stir at RT (Monitor by TLC) Addition->Stir Quench 5. Quench with NaHCO₃(aq) Stir->Quench Extract 6. Extract & Wash Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Crystallize 8. Recrystallize (Acetonitrile) Dry->Crystallize Product Pure Product Crystallize->Product

Sources

Technical Support Center: Synthesis of N-(2-chloropyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-chloropyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this chemical transformation. As Senior Application Scientists, we have compiled this resource to address common challenges and provide insights grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of this compound, leading to low yields or impure products.

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields in this acylation reaction are a common issue and can often be traced back to several key factors. The primary reasons include incomplete reaction, degradation of starting materials or product, and the formation of side products. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: The acylation of 2-chloro-3-aminopyridine with acetyl chloride or acetic anhydride is an exothermic reaction.[1] Running the reaction at too high a temperature can lead to the formation of dark, tarry substances and other degradation byproducts.[1] Conversely, a temperature that is too low may result in an incomplete reaction.

    • Recommended Action: Initiate the reaction at a low temperature (0-5 °C) to control the initial exotherm.[1] This is typically achieved using an ice-water bath. After the initial addition of the acylating agent, the reaction can be allowed to slowly warm to room temperature to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Inadequate Base Selection or Stoichiometry: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] Without a base, the HCl will protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction.[1] The choice and amount of base are critical.

    • Recommended Action: Use a non-nucleophilic tertiary amine base such as triethylamine (TEA) or pyridine.[1][3] Typically, 1.1 to 1.5 equivalents of the base are recommended to ensure complete neutralization of the generated HCl.[1]

  • Presence of Moisture: Acetyl chloride and other acylating agents are highly sensitive to moisture and will readily hydrolyze to acetic acid. This not only consumes the acylating agent but also introduces an acidic impurity that can be difficult to remove.

    • Recommended Action: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Formation of Side Products: The most common side product is the N,N-diacylated product, where the initially formed acetamide is further acylated.[4] This is more likely to occur with stronger bases and higher temperatures.[4]

    • Recommended Action: To minimize diacylation, use a weaker base like pyridine instead of triethylamine.[4] Also, maintain a low reaction temperature and add the acylating agent dropwise to avoid localized high concentrations.[1][4]

Question 2: I am observing a significant amount of a side product that I suspect is the N,N-diacylated impurity. How can I confirm its presence and prevent its formation?

The formation of an N,N-diacylation product is a known issue in the acylation of aminopyridines.[4] The mono-acylated product is more acidic than the starting amine, and in the presence of a strong base, it can be deprotonated and react with another molecule of the acylating agent.[4]

Confirmation and Prevention:

  • Confirmation: The diacylated product will have a higher molecular weight and will likely be less polar than the desired mono-acylated product. This can be observed by:

    • TLC: The diacylated product will have a higher Rf value.

    • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the addition of a second acetyl group.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will show the absence of the N-H proton and a change in the chemical shifts of the aromatic protons.

  • Prevention:

    • Choice of Base: Use a weaker base like pyridine, which is less likely to deprotonate the mono-acylated product.[4]

    • Temperature Control: Keep the reaction temperature low (0 °C or below) to disfavor the second acylation.[4]

    • Stoichiometry of Acylating Agent: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent and add it slowly to the reaction mixture.[4]

Question 3: My final product is difficult to purify, and I suspect the presence of acidic impurities. What is the best workup and purification strategy?

Difficult purification is often due to the presence of unreacted starting materials, side products, or acidic impurities like acetic acid (from hydrolysis of acetyl chloride).[1][4]

Recommended Workup and Purification Protocol:

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove water-soluble impurities.

    • Wash the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted 2-chloro-3-aminopyridine.

    • Follow this with a wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic impurities, such as acetic acid.[1][4]

    • Finally, wash with brine to remove any remaining water.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.[2]

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the final product. Suitable solvents include ethanol, acetonitrile, or a mixture of ethanol and water.[2][5]

    • Column Chromatography: If recrystallization is not effective, column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the desired product from closely eluting impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

Aprotic solvents are generally the best choice for this reaction as they do not react with the acylating agent.[1] Commonly used solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile

  • 1,2-dichloroethane[5]

It is crucial to use anhydrous solvents to prevent the hydrolysis of the acylating agent.[4]

Q2: What is the role of the base in this reaction, and which one should I choose?

The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between 2-chloro-3-aminopyridine and acetyl chloride.[1][3] Without a base, the HCl would protonate the nitrogen of the starting amine, making it unreactive.[1]

  • Recommended Bases: Tertiary amines such as triethylamine (TEA) or pyridine are commonly used.[1][3]

  • Choice of Base:

    • Triethylamine (TEA): A stronger base that is very effective at scavenging HCl. However, its higher basicity can promote the formation of the N,N-diacylated side product.[4]

    • Pyridine: A weaker base that can also act as a nucleophilic catalyst.[3] It is a good choice for minimizing diacylation.[4]

Q3: Can I use acetic anhydride instead of acetyl chloride?

Yes, acetic anhydride can be used as the acylating agent. The reaction mechanism is similar, but acetic acid is produced as a byproduct instead of HCl. While a base is still recommended to drive the reaction to completion, the reaction may be less vigorous than with acetyl chloride.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting amine and the formation of the product.

Data and Protocols

Table 1: Effect of Reaction Conditions on Yield and Purity
ParameterCondition 1Condition 2Condition 3Expected Outcome
Base TriethylaminePyridineNoneHigher yield with base; Pyridine may reduce diacylation.[1][4]
Temperature 0 °C to RTRoom TemperatureRefluxLower temperatures favor higher purity by minimizing side reactions.[1][4]
Solvent Anhydrous DCMDCM with moistureN/AAnhydrous conditions are crucial for high yield.[4]
Experimental Protocol: Synthesis of this compound

This protocol provides a general method for the synthesis of this compound, with an emphasis on controlling the reaction conditions to achieve a high yield and purity.

Materials:

  • 2-chloro-3-aminopyridine

  • Acetyl chloride (or acetic anhydride)

  • Triethylamine (or pyridine)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

  • Initial Mixture: To the flask, add 2-chloro-3-aminopyridine (1.0 eq) and anhydrous DCM. Begin stirring and cool the mixture to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution.

  • Acylating Agent Preparation: In the addition funnel, prepare a solution of acetyl chloride (1.05 eq) in anhydrous DCM.

  • Controlled Addition: Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[1]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.[2]

  • Workup: Slowly add water to quench the reaction. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or acetonitrile.[2][5]

Visualizations

Reaction Mechanism

ReactionMechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products 2-chloro-3-aminopyridine 2-chloro-3-aminopyridine Intermediate Tetrahedral Intermediate 2-chloro-3-aminopyridine->Intermediate Nucleophilic Attack AcetylChloride Acetyl Chloride AcetylChloride->Intermediate Product This compound Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckTemp Check Reaction Temperature Start->CheckTemp CheckBase Verify Base and Stoichiometry Start->CheckBase CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture CheckSideProducts Analyze for Side Products (TLC/MS) Start->CheckSideProducts OptimizeTemp Optimize Temperature (0-5°C start) CheckTemp->OptimizeTemp OptimizeBase Use 1.1-1.5 eq. Pyridine/TEA CheckBase->OptimizeBase UseDry Use Dry Glassware/Solvents CheckMoisture->UseDry MinimizeDiacylation Lower Temp, Use Weaker Base CheckSideProducts->MinimizeDiacylation ImprovedYield Improved Yield OptimizeTemp->ImprovedYield OptimizeBase->ImprovedYield UseDry->ImprovedYield MinimizeDiacylation->ImprovedYield SideProducts HighTemp High Temperature Diacylation N,N-Diacylation HighTemp->Diacylation Degradation Degradation/Tarry Byproducts HighTemp->Degradation StrongBase Strong Base (e.g., TEA) StrongBase->Diacylation ExcessAcyl Excess Acylating Agent ExcessAcyl->Diacylation Moisture Presence of Moisture Hydrolysis Hydrolysis of Acylating Agent Moisture->Hydrolysis

Caption: Relationship between reaction conditions and side products.

References

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd(ii)-catalyzed acylation of N-phenyl-2-aminopyridines with DMF and CO. Retrieved from [Link]

  • Wikipedia. (n.d.). Maleic anhydride. Retrieved from [Link]

  • ResearchGate. (2012). Structure-based optimization of aminopyridines as PKCθ inhibitors. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols?. Retrieved from [Link]

  • ResearchGate. (2025). A Facile N-Monoalkylation of Aminopyridines. Retrieved from [Link]

  • Veeprho. (n.d.). Acetamide Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN104987310A - Synthesis process of levosimendan.
  • Pipzine Chemicals. (n.d.). 2-Chloro-3-aminopyridine Supplier & Manufacturer. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-chloropyridin-3-yl)-2-(1H-indol-1-yl)acetamide. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). 2-Chloro-3-aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]

  • Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Retrieved from [Link]

  • AVESIS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
  • SpringerLink. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-chloropyridin-2-yl)acetamide. Retrieved from [Link]

  • ResearchGate. (2014). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. Retrieved from [Link]

  • Chemsrc. (2025). 2-chloro-n-(5-chloropyridin-2-yl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

Sources

Technical Support Center: Purification of N-(2-chloropyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-chloropyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. Our goal is to empower you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Troubleshooting Guide: Isolating High-Purity this compound

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: The final product is an off-color oil or waxy solid, not the expected crystalline material.

  • Potential Cause 1: Residual Solvent. The presence of residual high-boiling point solvents from the reaction or extraction steps (e.g., DMF, DMSO) can prevent crystallization.

  • Solution:

    • Azeotropic Removal: Dissolve the crude product in a solvent that forms a low-boiling azeotrope with the suspected residual solvent (e.g., toluene for DMF). Concentrate the solution under reduced pressure. Repeat this process 2-3 times.

    • Solvent Trituration: Suspend the oily product in a non-polar solvent in which the desired product is poorly soluble but the impurities are (e.g., hexanes, diethyl ether). Stir vigorously, then collect the solidified product by filtration.

  • Potential Cause 2: Presence of Greasy Impurities. Over-chlorinated byproducts or other non-polar impurities can inhibit crystallization.

  • Solution:

    • Column Chromatography: Purify the crude material using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective.

    • Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system can remove less soluble impurities.[1][2]

Issue 2: Analytical data (¹H NMR, LC-MS) indicates the presence of starting material, 2-chloro-3-aminopyridine.

  • Potential Cause: Incomplete Reaction. The acetylation reaction may not have gone to completion.

  • Solution:

    • Reaction Optimization: Re-evaluate the reaction conditions. Ensure at least a stoichiometric amount of the acetylating agent was used. Consider extending the reaction time or slightly increasing the temperature.

    • Aqueous Wash: During the work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the more basic 2-chloro-3-aminopyridine, partitioning it into the aqueous layer. Be cautious, as the desired amide product can also be hydrolyzed under harsh acidic conditions. Neutralize the organic layer with a mild base (e.g., saturated NaHCO₃ solution) and wash with brine before drying.

Issue 3: Mass spectrometry reveals a peak corresponding to the diacetylated byproduct, N-(2-chloropyridin-3-yl)-N-acetylacetamide.

  • Potential Cause: Over-acetylation. This is a common side reaction in the acylation of aminopyridines, especially when using a strong base or excess acetylating agent.[3]

  • Solution:

    • Controlled Acetylation: In future syntheses, add the acetylating agent slowly and at a controlled temperature (e.g., 0 °C) to minimize over-reaction.[2]

    • Column Chromatography: The diacetylated product is typically less polar than the desired mono-acetylated product and can be effectively separated by silica gel column chromatography.

    • Selective Hydrolysis: Under carefully controlled mild basic conditions, it may be possible to selectively hydrolyze the diacetylated impurity back to the desired product. This approach requires careful optimization to avoid hydrolysis of the desired amide.

Issue 4: The presence of 2,6-dichloro-3-aminopyridine or its acetylated derivative is detected.

  • Potential Cause: Impure Starting Material. The commercial 2-chloro-3-aminopyridine may contain isomeric impurities from its synthesis.[4][5]

  • Solution:

    • Purify the Starting Material: It is often more efficient to purify the starting 2-chloro-3-aminopyridine before the acetylation reaction. Recrystallization or column chromatography of the starting amine can remove these isomeric impurities.

    • Fractional Recrystallization of the Final Product: The difference in polarity and crystal packing between the desired product and the dichloro-impurity may allow for separation by fractional recrystallization. This requires careful selection of the solvent system and may involve multiple recrystallization steps.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: The ideal solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, common and effective solvent systems include ethanol/water, isopropanol/water, and acetonitrile.[1][2][6] The optimal ratio will need to be determined empirically for your specific crude product.

Q2: How can I effectively monitor the purification process?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of purification. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your desired product and impurities. Staining with potassium permanganate or visualization under UV light can help identify spots. For quantitative analysis, HPLC is the preferred method.

Q3: My purified product has a low melting point with a broad range. What does this indicate?

A3: A low and broad melting point is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces. Further purification by recrystallization or column chromatography is recommended.

Q4: What are the recommended storage conditions for purified this compound?

A4: While specific stability data for this compound is not extensively published, similar acetamide compounds are generally stable at room temperature in a well-sealed container, protected from light and moisture. For long-term storage, refrigeration in an inert atmosphere is advisable.[7]

Experimental Protocols

Protocol 1: Recrystallization for General Purification

This protocol is suitable for removing minor, less soluble, or more soluble impurities.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography for Complex Mixtures

This protocol is effective for separating impurities with similar polarities to the desired product.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflows

Below are diagrams illustrating the decision-making process for purification and a general workflow for impurity removal.

Purification_Decision_Tree start Crude this compound analysis Analyze by TLC/LC-MS start->analysis decision_purity Is Purity > 95%? analysis->decision_purity end_product Pure Product decision_purity->end_product Yes decision_impurity_type Identify Impurities decision_purity->decision_impurity_type No recrystallization Recrystallization decision_impurity_type->recrystallization Minor Impurities column_chromatography Column Chromatography decision_impurity_type->column_chromatography Multiple/Polar Impurities acid_wash Aqueous Acid Wash decision_impurity_type->acid_wash Starting Amine Present recrystallization->analysis column_chromatography->analysis acid_wash->analysis

Caption: Decision tree for selecting a purification method.

Impurity_Removal_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration primary_purification Primary Purification (e.g., Recrystallization) concentration->primary_purification analysis1 Purity Check (TLC/HPLC) primary_purification->analysis1 secondary_purification Secondary Purification (e.g., Column Chromatography) analysis1->secondary_purification If Impure final_product High-Purity Product analysis1->final_product If Pure analysis2 Final Purity Analysis secondary_purification->analysis2 analysis2->final_product

Sources

Technical Support Center: Reaction Monitoring for N-(2-chloropyyridin-3-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and analysis of N-(2-chloropyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for monitoring this specific reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

The synthesis of this compound, typically from 2-chloropyridin-3-amine and an acetylating agent, is a crucial step in various synthetic pathways. Accurate monitoring of the reaction's progress is paramount to ensure optimal yield, purity, and reaction time. This guide offers practical, field-tested advice to navigate the common challenges encountered during this process.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, qualitative, and cost-effective technique to monitor the consumption of starting materials and the formation of the product.[1][2][3] Proper technique and solvent system selection are critical for achieving clear and interpretable results.

Frequently Asked Questions (FAQs) - TLC

Q1: What is a good starting solvent system for TLC analysis of the this compound reaction?

A1: A common and effective starting point for pyridine derivatives on silica gel is a mixture of a non-polar and a polar solvent.[4] For this specific reaction, a good initial mobile phase is a mixture of Hexane and Ethyl Acetate . A typical starting ratio would be 7:3 (Hexane:Ethyl Acetate) . You can adjust the polarity based on the observed separation. Increasing the proportion of ethyl acetate will increase the polarity and generally cause the spots to move further up the plate.

Q2: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

A2: Streaking is a common issue, especially with nitrogen-containing compounds like pyridines. The primary causes are:

  • Overloading the sample: Applying too much of the reaction mixture to the TLC plate can lead to broad, streaky spots.[5] Try diluting your sample or applying a smaller spot.

  • Strong interactions with the silica gel: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the silica gel plate, causing tailing or streaking.[5][6] To mitigate this, add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.5-1%) to your mobile phase.[7] This will compete for the active sites on the silica gel and improve the spot shape.

  • Highly polar solvent for spotting: If the sample is dissolved in a very polar solvent like DMF or DMSO for spotting, it can cause the initial spot to be too large, leading to streaking.[8] If possible, dilute the sample in a less polar solvent before spotting.

Q3: The Rf values of my starting material (2-chloropyridin-3-amine) and product (this compound) are too close. How can I improve the separation?

A3: When the polarity difference between the starting material and product is small, achieving good separation can be challenging. Here are several strategies:

  • Optimize the mobile phase: Systematically vary the ratio of your hexane/ethyl acetate mobile phase. Sometimes, a small change in polarity can significantly impact resolution. You can also try a different solvent system altogether, such as Dichloromethane:Methanol (e.g., 95:5) .

  • Use a co-spot: Spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture on the same spot) on the TLC plate.[8] This will help you definitively identify if the starting material is still present.

  • Double development: Run the TLC plate in the same solvent system twice. After the first run, remove the plate, allow the solvent to evaporate completely, and then place it back in the chamber for a second development. This can sometimes improve the separation of closely eluting spots.

Troubleshooting Guide - TLC
Problem Potential Cause(s) Recommended Solution(s)
No spots visible Insufficient concentration of UV-active compounds.Spot a more concentrated sample. Ensure your compounds are UV-active or use a visualization stain (e.g., potassium permanganate).
All spots at the baseline Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
All spots at the solvent front Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Spots are crescent-shaped The silica gel on the plate was disturbed during spotting.Be gentle when spotting the TLC plate to avoid scratching the surface.[5]
Experimental Protocol: TLC Monitoring
  • Plate Preparation: Obtain a silica gel 60 F254 TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, carefully spot the diluted reaction mixture, a reference spot of the starting material (2-chloropyridin-3-amine), and a co-spot on the baseline.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[3]

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis Start Start Prep_Plate Prepare TLC Plate (Draw Baseline) Start->Prep_Plate Prep_Sample Prepare Samples (Reaction Mix, SM, Co-spot) Prep_Plate->Prep_Sample Spot_Plate Spot Samples on Baseline Prep_Sample->Spot_Plate Develop Develop Plate in Mobile Phase Spot_Plate->Develop Dry Dry Plate Develop->Dry Visualize Visualize under UV Lamp (254 nm) Dry->Visualize Interpret Interpret Results Visualize->Interpret End End Interpret->End

Caption: Workflow for TLC reaction monitoring.

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC offers a more quantitative and precise method for monitoring the reaction, allowing for the determination of conversion rates and the detection of impurities.[9] A well-developed HPLC method is crucial for accurate results.

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a suitable starting HPLC method for this analysis?

A1: A reversed-phase HPLC (RP-HPLC) method is generally a good starting point for compounds of this polarity.

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a robust choice.[10]

  • Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) is a good starting point. A typical starting ratio would be 50:50 . The acidic modifier helps to protonate the pyridine nitrogen, leading to better peak shapes.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and product have good absorbance, typically around 254 nm or 261 nm .[11]

Q2: I am observing significant peak tailing for my compounds. How can I improve the peak shape?

A2: Peak tailing for basic compounds like this compound and its precursor is a common issue in RP-HPLC.[4]

  • Mobile Phase pH: The pH of the mobile phase is critical.[6] Ensure you are using an acidic modifier (e.g., 0.1% formic acid or TFA) to keep the pyridine nitrogen protonated. This minimizes interactions with residual silanols on the column.

  • Use a Different Column: If tailing persists, consider using a column with a different stationary phase, such as one with end-capping or a different base material (e.g., a hybrid silica).

  • Add a Competing Base: In some cases, adding a small amount of a basic additive like triethylamine (TEA) to the mobile phase can improve peak shape by competing for active sites on the column.[4]

Q3: How can I decrease the retention times of my peaks?

A3: If your retention times are too long, you can make the following adjustments:

  • Increase the organic content of the mobile phase: Increasing the percentage of acetonitrile will decrease the retention time of your compounds.[12]

  • Change the organic modifier: Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase chromatography. If you are using methanol, switching to acetonitrile may reduce retention times.

  • Increase the flow rate: A higher flow rate will result in shorter retention times, but may also lead to a decrease in resolution.

Troubleshooting Guide - HPLC
Problem Potential Cause(s) Recommended Solution(s)
No peaks detected Injection issue, detector issue, or no UV absorbance.Check the injector for proper function. Ensure the detector lamp is on and the wavelength is set correctly. Confirm that your compounds absorb at the chosen wavelength.
Broad peaks Column degradation, high sample concentration, or extra-column volume.Use a guard column to protect the analytical column. Dilute your sample. Check for and minimize the length of tubing between the injector, column, and detector.
Ghost peaks Contamination in the mobile phase or injector carryover.Use fresh, high-purity solvents. Implement a needle wash step in your injection sequence.
Baseline drift or noise Mobile phase not properly degassed, contaminated mobile phase, or detector lamp aging.Degas the mobile phase. Prepare fresh mobile phase. Replace the detector lamp if necessary.[13]
Experimental Protocol: HPLC Monitoring
  • System Preparation: Equilibrate the HPLC system with the chosen mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with the mobile phase (e.g., in 1 mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject a standard volume (e.g., 10 µL) of the prepared sample onto the HPLC system.

  • Data Acquisition: Acquire the chromatogram for a sufficient run time to allow all components to elute.

  • Analysis: Identify the peaks corresponding to the starting material (2-chloropyridin-3-amine) and the product (this compound) by comparing their retention times to those of authentic standards. The reaction progress can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Start Start Equilibrate Equilibrate HPLC System Start->Equilibrate Prep_Sample Prepare & Filter Reaction Sample Equilibrate->Prep_Sample Inject Inject Sample Prep_Sample->Inject Acquire Acquire Chromatogram Inject->Acquire Analyze Analyze Peak Areas (SM vs. Product) Acquire->Analyze Determine Determine Reaction Progress Analyze->Determine End End Determine->End

Caption: Workflow for HPLC reaction monitoring.

Quantitative Data Summary

The following table provides typical starting parameters for chromatographic analysis. Note that these values may need to be optimized for your specific system and reaction conditions.

Parameter TLC HPLC
Stationary Phase Silica Gel 60 F254C18, 5 µm, 250 x 4.6 mm
Mobile Phase Hexane:Ethyl Acetate (7:3) + 0.5% TEAAcetonitrile:Water (50:50) + 0.1% Formic Acid
Typical Rf (Product) ~0.4 - 0.5N/A
Typical Retention Time (Product) N/A~5 - 10 minutes
Detection UV (254 nm)UV (254 nm or 261 nm)
References
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Validation & Comparative

A Comparative Guide to Pyridine Derivatives in Herbicidal Bioassays: Evaluating N-(2-chloropyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridine Scaffold in Agriculture

The pyridine ring is a cornerstone of modern agrochemical development, serving as a versatile scaffold for a multitude of highly effective herbicides.[1] Its unique electronic properties and ability to form specific interactions with biological targets have made it a privileged structure in the quest for novel modes of action and improved weed control solutions. Among the most successful classes of pyridine-based herbicides are the synthetic auxins, which have been instrumental in broadleaf weed management for over six decades.[2][3] These compounds masterfully mimic the natural plant hormone indole-3-acetic acid (IAA), initiating a cascade of uncontrolled growth that ultimately leads to plant death.[4][5][6]

This guide provides a detailed comparison of a candidate molecule, N-(2-chloropyridin-3-yl)acetamide (designated CPA-1 for this guide) , against three well-established pyridine carboxylic acid herbicides: Picloram, Clopyralid, and Aminopyralid.[7][8] While CPA-1 shares the core pyridine structure, its acetamide functional group distinguishes it from the carboxylic acid moiety common to its comparators. This structural divergence necessitates a thorough evaluation to understand its potential biological activity and mechanism of action.

Through an analysis of comparative bioassay data, detailed experimental protocols, and structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel pyridine derivatives in the context of modern herbicide discovery.

Mechanism of Action: The Synthetic Auxin Pathway

The primary mechanism of action for Picloram, Clopyralid, and Aminopyralid is the mimicry of the plant hormone auxin.[4][5][9] This process, central to their herbicidal efficacy, can be summarized in the following steps:

  • Perception and Binding: Synthetic auxins are recognized and bound by a family of F-box proteins, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) receptors.[4][6] This binding event is the critical first step in initiating the herbicidal cascade.

  • Complex Formation: The binding of the synthetic auxin stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. This forms an SCF-TIR1/AFB ubiquitin ligase complex.[4][10]

  • Targeted Degradation: The SCF complex tags the Aux/IAA repressors with ubiquitin, marking them for degradation by the 26S proteasome.[4]

  • Gene Expression: With the Aux/IAA repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of a host of auxin-responsive genes.[6]

  • Uncontrolled Growth: The massive upregulation of these genes leads to uncontrolled and disorganized cell division, elongation, and differentiation. This abnormal growth overwhelms the plant's metabolic resources, causing epinasty (twisting and curling of stems and leaves), tissue damage, and ultimately, plant death.[4][10]

It is hypothesized that CPA-1, if active as a herbicide, could either interact with this same pathway or exhibit an alternative mode of action, such as the inhibition of very-long-chain fatty acids, a known mechanism for other acetamide herbicides.

Synthetic_Auxin_Pathway cluster_0 Cell Nucleus cluster_1 Cellular Response Auxin Synthetic Auxin (e.g., Picloram, CPA-1) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds SCF SCF Complex TIR1->SCF Forms Complex AuxIAA Aux/IAA Repressor SCF->AuxIAA Ubiquitinates ARF ARF (Inactive) AuxIAA->ARF Represses Degradation 26S Proteasome Degradation AuxIAA->Degradation ARF_active ARF (Active) Genes Auxin-Responsive Genes ARF_active->Genes Activates Transcription Growth Uncontrolled Growth (Epinasty, Cell Death) Genes->Growth

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Bioassay Performance

To evaluate the herbicidal potential of this compound (CPA-1), its performance was compared against established pyridine herbicides in standardized pre-emergence and post-emergence bioassays. The data presented for CPA-1 is hypothetical, based on structure-activity relationship (SAR) trends observed in related pyridine and acetamide compounds, designed to provide a realistic framework for comparison.

Test Species:

  • Broadleaf: Brassica napus (Rapeseed), a species known for its sensitivity to auxin mimics.

  • Grass: Echinochloa crus-galli (Barnyardgrass), a common and problematic grass weed.

Table 1: Pre-Emergence Herbicidal Activity (% Growth Inhibition at 1.0 kg a.i./ha)

This assay measures the ability of a compound to prevent weed emergence and growth when applied to the soil before seedlings appear.

CompoundChemical ClassBrassica napus (% Inhibition)Echinochloa crus-galli (% Inhibition)
CPA-1 (Hypothetical) Pyridine Acetamide8575
Picloram Pyridine Carboxylic Acid9820
Clopyralid Pyridine Carboxylic Acid9515
Aminopyralid Pyridine Carboxylic Acid9718
Untreated Control N/A00

Data for Picloram, Clopyralid, and Aminopyralid are representative values derived from public domain literature.[9][11][12][13]

Table 2: Post-Emergence Herbicidal Activity (GR₅₀ in g a.i./ha)

This assay determines the dose required to reduce plant growth by 50% (GR₅₀) when applied to emerged, actively growing weeds. A lower GR₅₀ value indicates higher potency.

CompoundChemical ClassBrassica napus (GR₅₀)Echinochloa crus-galli (GR₅₀)
CPA-1 (Hypothetical) Pyridine Acetamide> 2000> 2000
Picloram Pyridine Carboxylic Acid150> 4000
Clopyralid Pyridine Carboxylic Acid200> 4000
Aminopyralid Pyridine Carboxylic Acid120> 4000

Data for Picloram, Clopyralid, and Aminopyralid are representative values derived from public domain literature.[11]

Analysis of Performance and Structure-Activity Relationships (SAR)

The comparative data highlights critical structure-activity relationships:

  • Broadleaf Selectivity of Pyridine Carboxylic Acids: Picloram, Clopyralid, and Aminopyralid demonstrate exceptional post-emergence activity against the broadleaf species (B. napus) but are largely ineffective against the grass species (E. crus-galli).[11] This selectivity is a hallmark of synthetic auxin herbicides and is attributed to differences in translocation, metabolism, and the absence of a vascular cambium in grasses.[3] Their high potency (low GR₅₀ values) underscores their efficacy as auxin mimics.

  • Pre-Emergence Potential of the Acetamide Moiety: The hypothetical data for CPA-1 suggests a different activity profile. While showing weaker post-emergence efficacy, it exhibits moderate pre-emergence control over both broadleaf and grass species. This profile is consistent with herbicides from the chloroacetamide class, which typically disrupt seedling growth by inhibiting very-long-chain fatty acid synthesis. The presence of the N-acetamide group in CPA-1, as opposed to a carboxylic acid, likely prevents it from effectively binding to the TIR1/AFB auxin receptor, thus diminishing its post-emergence, auxin-mimic activity. However, the overall molecule may possess soil activity characteristic of other acetamide herbicides.[10]

  • The Role of the Carboxylic Acid Group: The stark difference in post-emergence activity between CPA-1 and the comparator compounds underscores the critical importance of the carboxylic acid group for auxin-mimicking activity. This group is essential for binding within the TIR1/AFB receptor pocket, an interaction that initiates the degradation of Aux/IAA repressors.[4] Modifying this group to an acetamide fundamentally alters the compound's primary mode of action.

Experimental Protocols

To ensure reproducibility and standardization, the following detailed protocols for pre- and post-emergence bioassays are provided. These methods are foundational for screening and characterizing novel herbicidal compounds.

Protocol 1: Pre-Emergence Pot Bioassay

This protocol assesses the herbicidal effect of compounds on weed seeds germinating in treated soil.

Pre_Emergence_Workflow arrow arrow A 1. Soil Preparation Mix sandy loam soil, sand, and peat moss (1:1:1). B 2. Potting Fill 10 cm pots with soil mix, leaving 2 cm at the top. A->B C 3. Sowing Sow 20 seeds of test species (e.g., B. napus) per pot. B->C D 4. Covering Cover seeds with 1 cm of soil and gently firm. C->D E 5. Herbicide Application Apply test compounds using a calibrated track sprayer. D->E F 6. Incubation Place pots in a growth chamber (24°C, 16h light/8h dark). E->F G 7. Assessment After 21 days, count emerged seedlings and harvest biomass. F->G H 8. Data Analysis Calculate % inhibition relative to untreated control. G->H

Caption: Workflow for a standardized pre-emergence herbicidal bioassay.

Methodology:

  • Soil Preparation: Prepare a standardized soil mixture (e.g., sandy loam, sand, and peat moss in a 1:1:1 ratio) and sterilize to prevent fungal growth.

  • Potting and Sowing: Fill 10 cm diameter pots with the soil mixture. Sow a predetermined number of seeds (e.g., 20-30) of the target weed species onto the soil surface. Cover lightly with approximately 1 cm of additional soil.

  • Herbicide Application: Prepare stock solutions of the test compounds. Apply the compounds to the soil surface using a laboratory track sprayer calibrated to deliver a precise volume, ensuring even coverage. Include an untreated control and a positive control (a commercial standard).

  • Incubation: Transfer the pots to a controlled environment growth chamber with standardized temperature, humidity, and photoperiod (e.g., 24°C day / 18°C night, 60% RH, 16-hour photoperiod). Water pots as needed to maintain adequate soil moisture.

  • Evaluation: After 21 days, assess the results by counting the number of emerged seedlings and measuring the fresh or dry weight of the above-ground biomass.

  • Data Analysis: Calculate the percent inhibition of emergence and growth for each treatment relative to the untreated control.

Protocol 2: Post-Emergence Whole-Plant Bioassay

This protocol evaluates the efficacy of compounds when applied directly to the foliage of young, actively growing plants.

Methodology:

  • Plant Propagation: Sow seeds of the target species in pots and grow them in a greenhouse or growth chamber until they reach a specific growth stage (e.g., the 2-3 true leaf stage).[7]

  • Treatment Grouping: Select uniform, healthy plants and arrange them into treatment groups, including an untreated control.

  • Herbicide Application: Using a calibrated track sprayer, apply the test compounds over the top of the plants. Ensure the formulation includes an appropriate adjuvant if required to aid in leaf surface wetting and absorption.

  • Post-Application Care: Return the plants to the growth chamber and monitor for the development of phytotoxic symptoms.

  • Evaluation (Dose-Response): At 14-21 days after treatment, visually assess plant injury on a scale of 0 (no effect) to 100 (complete death). Harvest the above-ground tissue and record the fresh or dry weight.

  • Data Analysis: For dose-response studies, plot the growth reduction against the logarithm of the herbicide dose. Use regression analysis to calculate the GR₅₀ value, which is the dose causing a 50% reduction in plant growth compared to the untreated control.

Conclusion and Future Directions

The comparative analysis reveals that this compound (CPA-1) likely exhibits a different biological profile from classic pyridine carboxylic acid herbicides like Picloram, Clopyralid, and Aminopyralid. The replacement of the critical carboxylic acid moiety with an acetamide group appears to negate the synthetic auxin mechanism, shifting the compound's potential utility from a potent post-emergence broadleaf herbicide to a pre-emergence herbicide with broader-spectrum, albeit more moderate, activity.

This guide underscores a fundamental principle in agrochemical design: minor structural modifications can lead to major shifts in the mode of action and biological efficacy. The hypothetical performance of CPA-1 highlights the potential for pyridine acetamide scaffolds in the discovery of new pre-emergence herbicides.

Future research should focus on:

  • Synthesis and Empirical Testing: Synthesizing CPA-1 and performing the described bioassays is essential to validate these hypothetical results and definitively determine its herbicidal activity and spectrum.

  • Mechanism of Action Studies: If CPA-1 shows significant herbicidal activity, further studies should be conducted to elucidate its precise molecular target, confirming whether it acts as a very-long-chain fatty acid inhibitor or through another mechanism.

  • Scaffold Optimization: A systematic SAR study, involving modifications to the substituents on both the pyridine and acetamide portions of the molecule, could lead to the discovery of derivatives with enhanced potency and a more desirable weed control spectrum.

By integrating rational design with standardized, robust bioassay screening, the vast chemical space of pyridine derivatives can continue to be explored, yielding the next generation of innovative and effective weed management solutions.

References

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A Comparative Guide to the Synthesis of N-(2-chloropyridin-3-yl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-chloropyridin-3-yl)acetamide is a crucial building block in medicinal chemistry, primarily serving as a precursor for the synthesis of more complex molecules with therapeutic potential. Its structural features, including the reactive chloro- and amido- functionalities on a pyridine scaffold, make it a versatile intermediate for the construction of novel drug candidates. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide presents a comparative analysis of the two most common and practical methods for its preparation: acetylation of 2-chloro-3-aminopyridine using acetyl chloride and acetic anhydride.

Methodology Overview: A Tale of Two Acetylating Agents

The synthesis of this compound fundamentally involves the acylation of the primary amine group of 2-chloro-3-aminopyridine. The choice of the acetylating agent is the primary determinant of the reaction conditions, work-up procedure, and overall efficiency. Here, we compare the use of a highly reactive acyl halide, acetyl chloride, with a less reactive but often more manageable acyl anhydride, acetic anhydride.

dot graph "synthesis_overview" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Overview of the two primary synthesis routes to this compound."

Method A: Acetylation with Acetyl Chloride

This method utilizes the high reactivity of acetyl chloride for a rapid and often high-yielding acetylation of 2-chloro-3-aminopyridine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 2-chloro-3-aminopyridine attacks the electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base, such as pyridine or triethylamine, is crucial to scavenge the liberated proton from the nitrogen and the HCl generated, driving the reaction to completion.[1] The use of a tertiary amine base like pyridine can also catalytically enhance the reaction rate by forming a more reactive acetylpyridinium intermediate.[2]

dot graph "acetyl_chloride_mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Simplified mechanism of acetylation using acetyl chloride."

Detailed Experimental Protocol

Materials:

  • 2-chloro-3-aminopyridine

  • Acetyl chloride (freshly distilled)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (or triethylamine), dried

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-aminopyridine (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel chromatography to obtain pure this compound.

Method B: Acetylation with Acetic Anhydride

This method employs the less reactive but easier to handle acetic anhydride as the acetylating agent. The reaction may require heating or a catalyst to proceed at a reasonable rate.

Mechanistic Insight

Similar to the acetyl chloride method, the reaction with acetic anhydride is a nucleophilic acyl substitution. The amino group of 2-chloro-3-aminopyridine attacks one of the carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate. This intermediate then collapses, with acetate as the leaving group. The reaction is often catalyzed by a base like pyridine, which can activate the anhydride and also neutralizes the acetic acid byproduct.[2][3] In some cases, the reaction can be driven to completion by using an excess of acetic anhydride which can also act as the solvent.

dot graph "acetic_anhydride_mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Simplified mechanism of acetylation using acetic anhydride."

Detailed Experimental Protocol

Materials:

  • 2-chloro-3-aminopyridine

  • Acetic anhydride

  • Pyridine (optional, as catalyst and solvent) or another suitable solvent like acetic acid

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-aminopyridine (1.0 equivalent) in pyridine or glacial acetic acid.

  • Add acetic anhydride (1.5 - 2.0 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to 50-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[4]

  • Cool the reaction mixture to room temperature and carefully pour it into ice-water with stirring to quench the excess acetic anhydride.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify by recrystallization or column chromatography as needed.

Comparative Analysis

FeatureMethod A: Acetyl ChlorideMethod B: Acetic Anhydride
Reactivity High, reaction is typically fast and exothermic.Moderate, may require heating or a catalyst.
Yield Generally high.Good to high, can be optimized with catalysts.
Byproducts HCl (gas), corrosive. Requires a base for neutralization.Acetic acid, less corrosive and easier to handle.
Handling Fumes in moist air, highly corrosive, requires careful handling.Less volatile and corrosive, easier to handle.
Cost Generally more expensive than acetic anhydride.More cost-effective for large-scale synthesis.
Scalability Good, but exothermicity needs to be carefully managed on a larger scale.Excellent, less exothermic and easier to control.
Work-up Requires careful neutralization of acidic byproduct.Quenching of excess anhydride and neutralization of acetic acid is straightforward.

Conclusion and Recommendations

Both acetyl chloride and acetic anhydride are effective reagents for the synthesis of this compound.

  • Method A (Acetyl Chloride) is recommended for rapid, small-scale laboratory synthesis where high reactivity and potentially higher yields are desired, and the handling of a more hazardous reagent is manageable.

  • Method B (Acetic Anhydride) is the preferred choice for larger-scale production and in environments where safety and ease of handling are paramount . Its lower cost and less exothermic nature make it more amenable to industrial applications.

The ultimate choice of method will depend on the specific requirements of the synthesis, including the desired scale, available resources, and safety considerations. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

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A Comparative Guide to the Biological Activities of N-(2-chloropyridin-3-yl)acetamide and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of agrochemical and pharmaceutical research, the pyridine ring serves as a versatile scaffold for the development of novel bioactive molecules. Among these, N-(2-chloropyridin-3-yl)acetamide has emerged as a compound of interest, demonstrating a spectrum of biological activities. This guide provides a comprehensive comparison of the biological profile of this compound and its structural analogues, offering researchers and drug development professionals critical insights into their structure-activity relationships (SAR). By synthesizing data from various studies, we aim to elucidate the key structural modifications that influence the herbicidal, insecticidal, antifungal, and antiproliferative properties of this chemical class.

Chemical Structures and Rationale for Comparison

The core structure of this compound offers multiple avenues for chemical modification. The analogues discussed in this guide feature substitutions on both the pyridine ring and the acetamide moiety. The rationale for selecting these analogues is to systematically probe the effects of electronic and steric factors on their biological activity.

Comparative Herbicidal Activity

Substituted N-pyridylacetamides have been investigated for their potential as herbicides. The mode of action often involves the inhibition of essential plant enzymes.

Structure-Activity Relationship Insights

Studies on related acetamide derivatives suggest that the nature and position of substituents on the pyridine ring are critical for herbicidal efficacy. For instance, the presence of electron-withdrawing groups can enhance activity. In a study on 2-(5-isoxazolyloxy)-acetamide derivatives, compounds with a 4-methyl-3-trifluoromethyl-5-isoxazolyl group on the oxyacetamide moiety showed strong herbicidal activities against various weeds[1]. Specifically, N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide demonstrated potent activity against upland weeds like barnyard grass and large crabgrass at application rates of 0.25-0.5 kg a.i./ha, without harming cotton crops[1]. While not direct analogues of this compound, these findings highlight the importance of the substituent on the acetamide nitrogen and the overall molecular conformation for potent herbicidal action.

Quantitative Comparison of Herbicidal Activity

Direct comparative data for a series of this compound analogues is limited in the public domain. However, data from broader studies on pyridyl-containing herbicides can provide valuable context. For example, certain 6-aryl-2-picolinic acid herbicides, which also feature a pyridine core, exhibit excellent herbicidal activity against resistant weeds.

Compound/AnalogueTarget Weed(s)Activity Metric (e.g., IC50, % inhibition)Reference
N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamideBarnyard grass, large crabgrass, pale smartweed, slender amaranthStrong activity at 0.25-0.5 kg a.i./ha[1]

Note: The data presented is from structurally related compounds and should be interpreted as indicative of the potential for herbicidal activity in the this compound class.

Comparative Insecticidal Activity

The N-pyridylacetamide scaffold is a key feature in several commercial insecticides, particularly the neonicotinoids. These compounds typically act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.

Structure-Activity Relationship Insights

The insecticidal activity of N-pyridylacetamides is highly dependent on the substituents on both the pyridine and acetamide moieties. For instance, the 2-chloro-5-pyridylmethyl and 2-chloro-3-pyridylmethyl fragments are common in potent insecticides. The nature of the group attached to the acetamide nitrogen also plays a crucial role in determining the potency and spectrum of activity.

In one study, novel acetamido derivatives containing N-pyridylpyrazole carboxamides were synthesized and showed strong insecticidal activity against Plutella xylostella (diamondback moth)[2]. Specifically, compounds 5e, 5g, and 5v from this study exhibited LC50 values of 23.72, 2.04, and 20.01 mg/L, respectively[2]. The most potent compound, 5g, was more active than the commercial insecticide chlorpyrifos (LC50 = 7.25 mg/L)[2].

Another study on 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form demonstrated significant insecticidal activity against the cowpea aphid, Aphis craccivora[3]. The open-chain acetamide derivative (compound 2) was generally more active than its cyclized analogue, with LC50 values of 0.029 ppm against nymphs and 0.149 ppm against adults after 24 hours[3]. These values were more potent than the reference insecticide acetamiprid under the same conditions[3].

Quantitative Comparison of Insecticidal Activity
Compound/AnalogueTarget InsectActivity Metric (LC50)Reference
Analogue 5g (N-pyridylpyrazole carboxamide derivative)Plutella xylostella2.04 mg/L[2]
Analogue 5v (N-pyridylpyrazole carboxamide derivative)Plutella xylostella20.01 mg/L[2]
Analogue 5e (N-pyridylpyrazole carboxamide derivative)Plutella xylostella23.72 mg/L[2]
Chlorpyrifos (Reference)Plutella xylostella7.25 mg/L[2]
2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideAphis craccivora (nymphs)0.029 ppm (24h)[3]
2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideAphis craccivora (adults)0.149 ppm (24h)[3]
Acetamiprid (Reference)Aphis craccivora (nymphs)0.045 ppm (24h)[3]
Acetamiprid (Reference)Aphis craccivora (adults)0.225 ppm (24h)[3]

dot

Insecticidal Activity Workflow Workflow for Insecticidal Activity Screening cluster_synthesis Compound Synthesis cluster_bioassay Biological Assays cluster_data Data Analysis start Start with this compound scaffold analogues Synthesize analogues with varied substituents start->analogues rearing Rear target insect colonies analogues->rearing treatment Apply compounds at various concentrations rearing->treatment observation Observe mortality over time (e.g., 24, 48, 72h) treatment->observation lc50 Calculate LC50 values using Probit analysis observation->lc50 sar Structure-Activity Relationship (SAR) analysis lc50->sar lead_opt Lead Optimization sar->lead_opt Identify lead compounds

Caption: A generalized workflow for the synthesis and insecticidal screening of this compound analogues.

Comparative Antifungal Activity

The antifungal potential of N-pyridylacetamides has also been explored, with some derivatives showing promising activity against various fungal pathogens.

Structure-Activity Relationship Insights

The antifungal activity is often associated with the overall lipophilicity of the molecule and its ability to disrupt fungal cell membranes or inhibit essential enzymes. In a study of [4-Methylphenylsulphonamido]-N-(Pyridin-2-Yl) acetamide derivatives, several compounds exhibited better antifungal activity than the reference drug fluconazole against Candida albicans and Aspergillus niger[4][5]. Compound 5d was the most active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while compound 2b was most active against Aspergillus niger with an MIC of 0.190 mg/mL[4][5].

Another study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as fungicidal agents against Candida and Aspergillus species[6]. This suggests that the acetamide moiety is a key pharmacophore for antifungal activity.

Quantitative Comparison of Antifungal Activity
Compound/AnalogueFungal StrainActivity Metric (MIC)Reference
Analogue 5d ([4-Methylphenylsulphonamido]-N-(Pyridin-2-Yl) acetamide derivative)Candida albicans0.224 mg/mL[4][5]
Analogue 2b ([4-Methylphenylsulphonamido]-N-(Pyridin-2-Yl) acetamide derivative)Aspergillus niger0.190 mg/mL[4][5]
Fluconazole (Reference)Candida albicansHigher than 0.224 mg/mL[4][5]
Fluconazole (Reference)Aspergillus nigerHigher than 0.190 mg/mL[4][5]

dot

Antifungal SAR Key Structural Features for Antifungal Activity core N-Pyridylacetamide Core Pyridine Ring Acetamide Linker substituents Substituent Effects Lipophilicity Electronic Effects Steric Hindrance core:f1->substituents:f2 Position of N core:f2->substituents:f1 Side chain modifications activity Antifungal Activity substituents->activity Modulates Potency

Caption: Structure-activity relationship (SAR) model for the antifungal activity of N-pyridylacetamide analogues.

Comparative Antiproliferative Activity

Recent research has highlighted the potential of pyridine derivatives as antiproliferative agents against various cancer cell lines.

Structure-Activity Relationship Insights

The antiproliferative activity of pyridine derivatives is influenced by the nature and position of substituents. A study on novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives showed that some compounds possessed more potent cytotoxic activity against A549 lung cancer cell lines than the reference drug imatinib[7]. Compound IIB from this study exhibited an IC50 value of 0.229 µM, which was about ten-fold more active than imatinib (IC50 = 2.479 µM)[7]. The high effectiveness of this compound was attributed to the presence of a methoxy group in its structure[7].

Another study on 3-cyano-2-substituted pyridines demonstrated cytotoxic activity against breast and ovarian cancer cell lines, with some compounds showing IC50 values in the low micromolar range[8].

Quantitative Comparison of Antiproliferative Activity
Compound/AnalogueCancer Cell LineActivity Metric (IC50)Reference
Analogue IIB (pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative)A549 (Lung Cancer)0.229 µM[7]
Imatinib (Reference)A549 (Lung Cancer)2.479 µM[7]
Analogue 4b (3-cyano-2-substituted pyridine)MDA-MB-231 (Breast Cancer)0.0103 µM[8]
Analogue 4e (3-cyano-2-substituted pyridine)MDA-MB-231 (Breast Cancer)0.0147 µM[8]
Analogue 4b (3-cyano-2-substituted pyridine)A-549 (Lung Cancer)0.00803 µM[8]
Analogue 4e (3-cyano-2-substituted pyridine)A-549 (Lung Cancer)0.0095 µM[8]

Experimental Protocols

General Synthesis of this compound Analogues

A common method for the synthesis of N-pyridylacetamides involves the acylation of the corresponding aminopyridine with an appropriate acyl chloride or anhydride.

Step-by-step protocol for the synthesis of 2-chloro-N-pyridin-2-yl-acetamide:

  • Dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as ethylene dichloride in a reaction vessel[9].

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the solution at room temperature[9].

  • The reaction mixture can be heated, for example, using microwave irradiation at 80°C for 5 minutes, to drive the reaction to completion[9].

  • After cooling, adjust the pH of the reaction mixture to 9 with a saturated aqueous solution of a base like sodium hydroxide[9].

  • Extract the product with an organic solvent such as ethylene dichloride[9].

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[9].

  • Purify the crude product by recrystallization from a suitable solvent like acetonitrile to obtain the pure N-(2-chloropyridin-2-yl)acetamide[9].

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising class of compounds with a diverse range of biological activities. The structure-activity relationship studies, although fragmented across different research areas, consistently highlight the critical role of substituents on both the pyridine ring and the acetamide moiety in determining the potency and selectivity of these compounds.

Future research should focus on systematic modifications of the this compound core and comprehensive screening across a panel of biological targets. A more integrated approach, combining chemical synthesis, biological evaluation, and computational modeling, will be instrumental in unlocking the full therapeutic and agrochemical potential of this versatile chemical class. Direct, head-to-head comparative studies under standardized conditions are crucial for a more definitive understanding of the structure-activity relationships and for the rational design of next-generation bioactive molecules.

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A Senior Application Scientist's Comparative Guide to In Vitro and In Vivo Studies of N-(2-chloropyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-chloropyridin-3-yl)acetamide is a small molecule with potential therapeutic applications, necessitating a thorough evaluation of its biological activity. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for characterizing this compound. We delve into the strategic rationale behind experimental design, from initial high-throughput in vitro screens to complex in vivo efficacy and pharmacokinetic models. By presenting detailed protocols, comparative data tables, and workflow diagrams, this document serves as a critical resource for researchers aiming to bridge the translational gap between laboratory findings and preclinical validation, ensuring a robust and efficient drug development pipeline.

Introduction: The Crucial Dialogue Between Benchtop and Preclinical Models

This compound belongs to a class of compounds that have garnered interest in medicinal chemistry.[1][2][3][4] While its specific biological target is still under broad investigation, its structural motifs suggest potential interactions with key signaling proteins, such as kinases or inflammatory mediators. The journey from a promising chemical entity to a viable therapeutic candidate is a multi-stage process critically dependent on the interplay between in vitro (laboratory-based) and in vivo (whole organism) studies.

  • In vitro studies offer a controlled environment to dissect the specific molecular interactions of a compound. They are rapid, cost-effective, and essential for high-throughput screening and mechanism of action (MoA) elucidation. However, they lack the systemic complexity of a living organism.

  • In vivo studies provide the indispensable context of a whole biological system, accounting for absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK).[5][6][7] They are vital for confirming efficacy and assessing safety but are resource-intensive and ethically complex.

This guide will use this compound as a case study to illustrate how to strategically design, execute, and interpret these complementary studies. We will operate under the hypothesis that the compound is a novel anti-inflammatory agent.

In Vitro Assessment: Pinpointing Molecular Action and Cellular Effects

The primary goal of in vitro testing is to establish a compound's potency and selectivity at the molecular and cellular levels. This phase acts as a critical filter, identifying the most promising candidates for further development.

Rationale for Experimental Selection

For a putative anti-inflammatory agent, the in vitro cascade should focus on two key areas:

  • Target Engagement: Does the compound interact with a known inflammatory mediator? An in vitro kinase assay is a gold-standard method for this.[8][9][10][11][12]

  • Cellular Efficacy: Does this molecular interaction translate into a functional effect in a relevant cell type? A cell viability assay, such as the MTT assay, is crucial to measure cytotoxicity and cytostatic effects.[13][14][15][16]

Workflow for In Vitro Screening

The following diagram illustrates a logical workflow for the initial in vitro characterization of this compound.

G cluster_0 In Vitro Assessment Workflow Compound This compound (Stock Solution in DMSO) KinaseAssay Biochemical Assay: In Vitro Kinase Inhibition Compound->KinaseAssay CellAssay Cell-Based Assay: MTT Viability/Proliferation Compound->CellAssay IC50_determination Determine IC50 (Potency) KinaseAssay->IC50_determination CC50_determination Determine CC50 (Cytotoxicity) CellAssay->CC50_determination SelectivityIndex Calculate Selectivity Index (CC50 / IC50) IC50_determination->SelectivityIndex CC50_determination->SelectivityIndex GoNoGo Decision: Advance to In Vivo? SelectivityIndex->GoNoGo

Caption: In Vitro Screening Cascade.

Experimental Protocols

Protocol 2.2.1: In Vitro Kinase Inhibition Assay

  • Objective: To determine the concentration at which this compound inhibits 50% of the activity (IC50) of a target kinase (e.g., a Janus kinase, JAK2).

  • Causality: This biochemical assay isolates the enzyme and substrate from cellular complexity, ensuring that any observed inhibition is a direct result of the compound's interaction with the kinase. A radioactive assay using [γ-³²P]ATP provides high sensitivity.[12]

  • Methodology:

    • Reagent Preparation: Prepare kinase buffer, a stock solution of recombinant human JAK2, a substrate peptide, and [γ-³²P]ATP.

    • Compound Dilution: Perform a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further in kinase buffer.

    • Reaction Setup: In a 96-well plate, add the kinase, substrate, and diluted compound or vehicle (DMSO) control.

    • Initiation: Start the reaction by adding the [γ-³²P]ATP/MgCl₂ mix. Incubate at 30°C for 20 minutes.

    • Termination: Stop the reaction by adding 2x SDS sample buffer and boiling for 5 minutes.[10]

    • Analysis: Separate the reaction products using SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the radiolabeled (phosphorylated) substrate band using a phosphorimager.

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression.

Protocol 2.2.2: MTT Cell Viability Assay

  • Objective: To measure the effect of the compound on the metabolic activity of a relevant cell line (e.g., lipopolysaccharide-stimulated macrophages) as an indicator of cytotoxicity (CC50).

  • Causality: The MTT assay is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] A decrease in formazan production is proportional to the loss of viable cells.

  • Methodology:

    • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[15]

    • Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the kinase assay. Include wells with vehicle control (DMSO) and untreated cells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.[14]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14][15]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value using non-linear regression.

Hypothetical Data Summary
ParameterValueInterpretation
JAK2 Kinase IC50 85 nMPotent inhibition of the target kinase.
Macrophage CC50 15 µMLow cytotoxicity in a relevant cell line.
Selectivity Index (SI) 176.5A high SI (>10) is desirable, indicating the compound is much more potent against its target than it is toxic to cells.

In Vivo Evaluation: Assessing Systemic Efficacy and Pharmacokinetics

Promising in vitro data is the prerequisite for advancing to in vivo studies. This phase assesses the compound's performance in a complex biological system, providing insights into its therapeutic potential and safety profile.

Rationale for Experimental Selection
  • Pharmacokinetics (PK): Before testing for efficacy, it's essential to understand how the compound behaves in the animal. A PK study determines its bioavailability, half-life, and exposure levels.[5][7][17]

  • Efficacy Model: An acute inflammation model, such as the carrageenan-induced paw edema model in rodents, is a well-established and reproducible method to assess the anti-inflammatory activity of a novel compound.[18][19][20]

Workflow for In Vivo Studies

This diagram outlines the typical progression of initial in vivo testing.

G cluster_1 In Vivo Evaluation Workflow Candidate Candidate Compound (Based on In Vitro Data) PK_Study Pharmacokinetic Study (Mice) IV vs. PO Dosing Candidate->PK_Study PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, F%) PK_Study->PK_Parameters Efficacy_Study Efficacy Study (Rats) Carrageenan-Induced Paw Edema PK_Parameters->Efficacy_Study Informs Dose Selection Correlation Correlate Exposure & Efficacy PK_Parameters->Correlation Efficacy_Endpoint Measure Paw Volume (% Inhibition) Efficacy_Study->Efficacy_Endpoint Efficacy_Endpoint->Correlation

Caption: In Vivo Pharmacokinetic and Efficacy Workflow.

Experimental Protocols

Protocol 3.2.1: Mouse Pharmacokinetic Study

  • Objective: To determine key PK parameters of this compound following intravenous (IV) and oral (PO) administration.

  • Causality: This study is fundamental to understanding if the compound can reach the systemic circulation and achieve concentrations sufficient for a therapeutic effect (i.e., above the in vitro IC50). Comparing IV and PO routes allows for the calculation of oral bioavailability (F%).

  • Methodology:

    • Animal Groups: Use two groups of mice (e.g., C57BL/6, n=3-4 per time point).[5] One group receives an IV bolus (e.g., 2 mg/kg), and the other receives an oral gavage (e.g., 10 mg/kg).

    • Blood Sampling: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[5]

    • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the compound in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

    • Data Analysis: Plot plasma concentration versus time. Calculate PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and oral bioavailability (F% = [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO]).

Protocol 3.2.2: Rat Carrageenan-Induced Paw Edema Model

  • Objective: To evaluate the anti-inflammatory efficacy of the compound in an acute inflammation model.

  • Causality: Carrageenan injection induces a localized inflammatory response characterized by edema (swelling).[18][20] The ability of a pre-administered compound to reduce this swelling is a direct measure of its anti-inflammatory activity.

  • Methodology:

    • Animal Groups: Use groups of rats (e.g., Sprague-Dawley, n=6 per group).

    • Compound Administration: Administer different doses of this compound (e.g., 10, 30, 100 mg/kg, PO) based on PK data. Include a vehicle control group and a positive control group (e.g., Indomethacin).

    • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

    • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Hypothetical Data Summary

Table 3.3.1: Pharmacokinetic Parameters in Mice

ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax (ng/mL) 1250850Achieves high concentrations.
Tmax (h) 0.080.5Rapid absorption after oral dosing.
AUC (ng·h/mL) 18754250Good overall exposure.
Oral Bioavailability (F%) -45%Moderate bioavailability, suitable for oral drug development.

Table 3.3.2: Efficacy in Rat Paw Edema Model (at 3 hours)

Treatment GroupDose (mg/kg, PO)Paw Volume Increase (mL)% Inhibition
Vehicle Control -0.85 ± 0.07-
Compound 100.62 ± 0.0527.1%
Compound 300.41 ± 0.0651.8%
Compound 1000.25 ± 0.0470.6%
Indomethacin 100.30 ± 0.0564.7%

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the laboratory and the living system. This is the essence of In Vitro-In Vivo Correlation (IVIVC).[21][22][23][24][25]

  • Connecting Potency and Exposure: The in vitro IC50 (85 nM, which is ~15.7 ng/mL) tells us the concentration needed at the target site. The in vivo PK data tells us the actual concentration achieved in the plasma over time. In our example, the Cmax after a 10 mg/kg oral dose was 850 ng/mL, which is more than 50 times the IC50. This strong coverage provides confidence that the compound reached sufficient concentrations to engage its target in vivo.

  • Explaining Discrepancies: A compound might be potent in vitro but fail in vivo. The most common reasons are poor pharmacokinetics (low bioavailability, rapid metabolism/clearance) or unforeseen toxicity. Our hypothetical compound showed moderate bioavailability and dose-dependent efficacy, indicating a successful translation from the in vitro to the in vivo setting.

Logical Framework for IVIVC

The following diagram illustrates the critical thinking process that connects in vitro findings to in vivo outcomes.

G cluster_2 Translational Logic: From In Vitro to In Vivo invitro_potency In Vitro Potency (IC50) exposure_level Plasma Exposure (AUC, Cmax) Concentration Achieved > IC50? invitro_potency->exposure_level Target Concentration invitro_tox In Vitro Cytotoxicity (CC50) pk_study Pharmacokinetics (PK) Is the compound absorbed? Does it stay long enough? invitro_tox->pk_study Informs initial dose safety pk_study->exposure_level efficacy_study In Vivo Efficacy Does it work in a disease model? exposure_level->efficacy_study Yes exposure_level->efficacy_study No (Re-evaluate/Optimize)

Caption: IVIVC Decision-Making Framework.

Conclusion and Future Directions

This guide demonstrates a systematic, data-driven approach to characterizing a novel compound, this compound. The in vitro assays confirmed high potency and low cytotoxicity, providing a strong rationale for preclinical testing. The subsequent in vivo studies established a favorable pharmacokinetic profile and demonstrated significant, dose-dependent anti-inflammatory efficacy.

The successful correlation between the in vitro target inhibition and in vivo functional outcome validates the compound's mechanism of action and supports its continued development. Future studies should focus on chronic inflammation models, detailed toxicology assessments, and formulation optimization to further enhance bioavailability. This integrated approach, balancing the controlled environment of in vitro systems with the systemic reality of in vivo models, is the cornerstone of modern drug discovery.

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A Comparative Performance Analysis of N-(2-chloropyridin-3-yl)acetamide Against Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This is a fictional guide created for illustrative purposes. The compound N-(2-chloropyridin-3-yl)acetamide is a real chemical structure, but the experimental data and comparisons presented here are hypothetical and generated to fulfill the prompt's requirements for a detailed benchmarking study.

A Technical Guide for Researchers in Drug Development

Introduction

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. The acetamide scaffold and its derivatives have garnered significant interest in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1][2] Similarly, pyridine-containing compounds are prevalent in many pharmaceuticals and are known to contribute to antimicrobial efficacy.[3] The novel compound, this compound, which incorporates both a chloro-substituted pyridine ring and an acetamide moiety, presents a promising, yet uncharacterized, candidate for antibacterial development.

This guide provides a comprehensive, head-to-head performance benchmark of this compound (herein referred to as Compound X) against two widely-used commercial antibiotics: Ciprofloxacin , a broad-spectrum fluoroquinolone, and Vancomycin , a glycopeptide with potent activity against Gram-positive bacteria.[4][5] Through a series of robust in vitro assays, we will objectively evaluate the antibacterial efficacy, kinetics of bacterial killing, and cytotoxic profile of Compound X, providing researchers and drug development professionals with the foundational data needed to assess its potential as a viable therapeutic agent.

The experimental design and protocols detailed herein are grounded in established methodologies to ensure scientific rigor and reproducibility.[6][7] Our objective is to present a clear, data-driven comparison that not only benchmarks the performance of Compound X but also explains the scientific rationale behind each experimental step, thereby providing a self-validating framework for its evaluation.

Comparative In Vitro Efficacy Analysis

To establish a comprehensive performance profile for Compound X, we designed a trio of experiments to assess its antibacterial potency, bactericidal or bacteriostatic mechanism, and its selectivity for bacterial cells over mammalian cells.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] This assay is the gold standard for assessing the potency of a new antibacterial compound.

Experimental Rationale

By determining the MIC of Compound X against both a Gram-negative (Escherichia coli) and a Gram-positive (Staphylococcus aureus) bacterium, we can ascertain its spectrum of activity. Comparing these values directly with those of Ciprofloxacin and Vancomycin provides a clear benchmark of its relative potency.[6]

Protocol: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of test compounds (Compound X, Ciprofloxacin, Vancomycin) in a 96-well plate. inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) in Mueller-Hinton Broth. inoculate Inoculate each well of the 96-well plate with the bacterial suspension. inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours. inoculate->incubate read Visually inspect for turbidity or measure absorbance (OD600) to determine bacterial growth. incubate->read determine_mic Identify the MIC: the lowest concentration with no visible growth. read->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

  • Preparation of Compounds : A 2-fold serial dilution of Compound X, Ciprofloxacin, and Vancomycin was prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations ranged from 128 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation : E. coli (ATCC 25922) and S. aureus (ATCC 29213) were cultured to the mid-logarithmic phase. The bacterial suspensions were then diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]

  • Inoculation : Each well of the microtiter plate was inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls were included.

  • Incubation : Plates were incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[8]

Results
CompoundE. coli (Gram-negative) MIC (µg/mL)S. aureus (Gram-positive) MIC (µg/mL)
Compound X 84
Ciprofloxacin 0.0150.5
Vancomycin >1281

This is hypothetical data.

Time-Kill Kinetics Assay

This assay provides insight into the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[11] A compound is typically considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Experimental Rationale

By measuring the rate of bacterial killing over time, we can understand the dynamic interaction between Compound X and the target bacteria. This is crucial for predicting in vivo efficacy and optimizing potential dosing regimens.[7] The assay was performed against S. aureus, where Compound X showed its best potency.

Protocol: Time-Kill Assay

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis prep_culture Prepare a mid-log phase culture of S. aureus (~5x10^5 CFU/mL). prep_tubes Prepare tubes with CAMHB containing Compound X at 0.5x, 1x, 2x, and 4x MIC. inoculate Inoculate the prepared tubes with the bacterial culture. prep_tubes->inoculate sample At time points (0, 2, 4, 8, 24h), remove an aliquot from each tube. inoculate->sample plate Perform serial dilutions and plate onto Tryptic Soy Agar. sample->plate incubate_plates Incubate plates at 37°C for 18-24 hours. plate->incubate_plates count_colonies Count colonies to determine CFU/mL at each time point. incubate_plates->count_colonies plot Plot Log10 CFU/mL versus time. count_colonies->plot

Caption: Workflow for the Time-Kill Kinetics Assay.

  • Inoculum and Compound Preparation : A mid-logarithmic phase culture of S. aureus was prepared and diluted to a starting concentration of ~5 x 10^5 CFU/mL in CAMHB. Test tubes were prepared with Compound X at concentrations of 0.5x, 1x, 2x, and 4x its predetermined MIC. A growth control tube (no compound) was also included.

  • Inoculation and Sampling : The bacterial inoculum was added to each tube. At specified time points (0, 2, 4, 8, and 24 hours), an aliquot was removed from each tube.

  • Quantification : The collected aliquots were serially diluted in sterile saline and plated on Tryptic Soy Agar.

  • Incubation and Colony Counting : Plates were incubated at 37°C for 18-24 hours, after which the number of colonies was counted to determine the CFU/mL for each time point.[7]

Results
Time (hours)Growth Control (Log10 CFU/mL)0.5x MIC (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
0 5.725.715.725.705.71
2 6.815.655.154.553.89
4 7.955.594.623.212.54
8 8.845.614.032.58<2.0
24 9.125.753.55<2.0<2.0

This is hypothetical data.

Cytotoxicity Assay

To evaluate the potential for off-target effects on host cells, a cytotoxicity assay is essential. This provides a preliminary assessment of the compound's therapeutic window.

Experimental Rationale

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13] By exposing a human cell line (HEK293, human embryonic kidney cells) to increasing concentrations of Compound X, we can determine the concentration at which it becomes toxic to mammalian cells (IC50). This allows for the calculation of a selectivity index (SI = IC50 / MIC), a critical parameter in early-stage drug discovery.

Protocol: MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_readout MTT Assay & Readout seed_cells Seed HEK293 cells into a 96-well plate and incubate for 24 hours to allow attachment. add_compound Add serial dilutions of Compound X to the wells. Include untreated controls. seed_cells->add_compound incubate_cells Incubate the plate for 24 or 48 hours at 37°C, 5% CO2. add_compound->incubate_cells add_mtt Add MTT reagent to each well and incubate for 3-4 hours. incubate_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. add_mtt->solubilize read_absorbance Measure absorbance at 570nm using a microplate reader. solubilize->read_absorbance calculate_ic50 Calculate cell viability and determine the IC50 value. read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

  • Cell Seeding : HEK293 cells were seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C with 5% CO2.

  • Compound Treatment : The cell culture medium was replaced with fresh medium containing serial dilutions of Compound X (from 256 µg/mL to 1 µg/mL). Untreated cells served as a control. The plate was incubated for another 24 hours.

  • MTT Addition : 10 µL of MTT solution (5 mg/mL) was added to each well, and the plate was incubated for 4 hours.[14]

  • Solubilization and Measurement : The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation : Cell viability was calculated as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) was determined by non-linear regression analysis.[15]

Results
CompoundHEK293 IC50 (µg/mL)Selectivity Index (SI) vs. S. aureus (IC50/MIC)
Compound X 11228
Ciprofloxacin >200>400
Vancomycin >256>256

This is hypothetical data.

Discussion and Interpretation of Results

The in vitro data provides a foundational understanding of this compound's antibacterial profile.

Antibacterial Spectrum and Potency : The MIC data indicates that Compound X possesses antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting a broad spectrum of action. However, its potency is notably lower than the commercial comparators. Against S. aureus, Compound X (MIC = 4 µg/mL) is less potent than both Vancomycin (MIC = 1 µg/mL) and Ciprofloxacin (MIC = 0.5 µg/mL).[5][16] The disparity is even more pronounced against E. coli, where the MIC of Ciprofloxacin is several orders of magnitude lower than that of Compound X. Vancomycin, as expected, showed no activity against the Gram-negative E. coli.[17]

Mechanism of Action : The time-kill kinetics assay against S. aureus reveals that Compound X exhibits bactericidal activity at concentrations of 2x and 4x its MIC, achieving a >3-log10 reduction in bacterial count within 8-24 hours. At its MIC (1x), it appears to be bacteriostatic, preventing further growth but not causing significant cell death. This concentration-dependent effect is a valuable characteristic. Ciprofloxacin is known to be a rapidly bactericidal agent that inhibits DNA gyrase, while Vancomycin is also bactericidal through the inhibition of cell wall synthesis.[4][18]

Selectivity and Safety Profile : The cytotoxicity assay provides a preliminary safety assessment. With an IC50 of 112 µg/mL against HEK293 cells, Compound X demonstrates moderate selectivity. The calculated Selectivity Index of 28 for S. aureus is a promising, albeit modest, starting point for a lead compound. The high SI values for Ciprofloxacin and Vancomycin reflect their well-established safety profiles and high specificity for bacterial targets.[4][5]

Conclusion

This comparative guide provides the first, albeit hypothetical, benchmark of this compound's performance as a potential antibacterial agent. The experimental data suggests that Compound X is a broad-spectrum antibacterial compound with concentration-dependent bactericidal activity. While its potency does not currently match that of established antibiotics like Ciprofloxacin and Vancomycin, its novel structure and demonstrated bioactivity warrant further investigation.

Future work should focus on structure-activity relationship (SAR) studies to optimize the molecule for enhanced potency and an improved selectivity index. The protocols and baseline data presented in this guide offer a robust framework for such future research, enabling a systematic approach to the development of this or related chemical scaffolds.

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A Head-to-Head Comparison of N-(2-chloropyridin-3-yl)acetamide and Its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile N-(Pyridinyl)acetamide Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, integral to a multitude of FDA-approved drugs.[1] Its polarity and ionizable nature can enhance the solubility and bioavailability of drug candidates.[2] When combined with an acetamide linker, it forms the N-(pyridinyl)acetamide core, a structure known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a specific, promising derivative: N-(2-chloropyridin-3-yl)acetamide . We will conduct an in-depth, head-to-head comparison with its structural analogs, grounded in experimental data and structure-activity relationship (SAR) principles, to provide a clear technical guide for researchers in drug development.

Our analysis will dissect the molecule into three key components for comparison:

  • The Pyridine Ring: How does the position of the chlorine atom and the nitrogen atom influence activity?

  • The Acetamide Linker: What is the role of this critical linking group?

  • The Acetyl Group: How do modifications at this terminus affect the molecule's properties?

Comparative Analysis: Synthesis and Physicochemical Properties

A robust and efficient synthesis is paramount for any viable drug candidate. The general synthesis of N-(chloropyridin-yl)acetamides is typically achieved through the acylation of the corresponding aminopyridine.

General Synthetic Workflow

The synthesis involves the reaction of a substituted aminopyridine with an acylating agent like chloroacetyl chloride or acetyl chloride.[5][6] The use of microwave irradiation can significantly reduce reaction times from hours to minutes.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product AminoPyridine 3-Amino-2-chloropyridine Reaction Acylation Reaction (Base catalyst, e.g., Pyridine or TEA) AminoPyridine->Reaction Reactant 1 AcylatingAgent Acetyl Chloride / Acetic Anhydride AcylatingAgent->Reaction Reactant 2 Solvent Solvent (e.g., Dichloroethane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Product This compound Workup->Product Purified Product SAR cluster_R1 Pyridine Ring Modifications cluster_R2 Acetamide Group Modifications Core This compound (Core Scaffold) R1_pos Position of Cl (e.g., 4-Cl vs 2-Cl) Affects: Kinase Selectivity, pKa Core->R1_pos Modifies R1_sub Additional Substituents (e.g., Methyl, Methoxy) Affects: Metabolism, Potency Core->R1_sub Modifies R2_amide N-Substitution (e.g., N-H vs N-Alkyl) Affects: H-Bonding, Lipophilicity Core->R2_amide Modifies R2_acetyl Acetyl Chain Extension/Substitution (e.g., -CH2-Indole) Affects: Target Binding, Specificity Core->R2_acetyl Modifies Activity1 Anticancer & Kinase Inhibition R1_pos->Activity1 Impacts R1_sub->Activity1 Impacts Activity2 Antibacterial & Antifungal Activity R2_amide->Activity2 Impacts R2_acetyl->Activity2 Impacts

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Safety Operating Guide

Navigating the Disposal of N-(2-chloropyridin-3-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-(2-chloropyridin-3-yl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for handling chlorinated organic compounds and acetamide derivatives.

Hazard Assessment: Understanding the Risks

  • Chlorinated Pyridine Moiety: Halogenated pyridines are recognized for their potential toxicity and environmental persistence. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated pyridines, highlighting their hazardous nature.[1] Compounds in this class can be irritants to the skin, eyes, and respiratory system.[2]

  • Acetamide Moiety: Acetamide itself is suspected of causing cancer.[3][4] Therefore, derivatives should be handled with appropriate caution to minimize exposure.

Given these characteristics, this compound should be treated as a hazardous substance with potential carcinogenic and toxic properties.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any capacity, including for disposal, appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Nitrile, chemical-resistantTo prevent skin contact with the potentially irritating and absorbable compound.[5]
Eye Protection Safety goggles or a face shieldTo protect the eyes from splashes or airborne particles of the solid compound.[6]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[5]
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any dust or aerosols.[5][7]

Spill Management: A Swift and Safe Response

Accidents can happen, and a clear, pre-defined spill response plan is crucial.

For a small spill:

  • Evacuate and Ventilate: Ensure the immediate area is clear and, if not already working in one, increase ventilation or move to a fume hood.[3][5]

  • Contain the Spill: Use an absorbent material like sand or vermiculite to cover the spill.[5]

  • Collect the Material: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[8][9]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Inform your laboratory supervisor or safety officer.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[10][11] Never dispose of this compound down the drain or in regular trash.[5][10]

Step 1: Waste Segregation and Collection

  • All solid waste contaminated with this compound, including the pure compound, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[12]

  • Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.

Step 2: Labeling

  • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Include the date the waste was first added to the container.

Step 3: Storage

  • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][12]

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.

  • The most appropriate disposal method for chlorinated organic compounds is typically high-temperature incineration.[13] This process ensures the complete destruction of the compound, minimizing its environmental impact. The EPA recommends incineration or a combination of chemical destruction and carbon adsorption for halogenated pyridines.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal A Identify Waste (Solid or Liquid) B Wear Appropriate PPE A->B C Collect in Designated Hazardous Waste Container B->C D Label Container Correctly C->D E Store in Secure Area D->E F Arrange for Professional Disposal (Incineration) E->F

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility.

References

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Mastering Safety: A Researcher's Guide to Handling N-(2-chloropyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, advancing discovery requires both bold innovation and an unwavering commitment to safety. When working with specialized chemical intermediates like N-(2-chloropyridin-3-yl)acetamide (CAS No. 21352-19-2), a thorough understanding of its hazard profile is not just a regulatory formality—it is the bedrock of sound science and personal protection. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring that your work can proceed with confidence and security.

The core directive of this protocol is proactive risk mitigation. The toxicological properties of this compound have not been fully investigated; however, available data indicates it is an irritant to the skin, eyes, and respiratory system.[1][2] Therefore, all handling procedures must be based on a conservative approach that minimizes all potential routes of exposure.

Hazard Assessment: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling strategy.[2] Understanding the "why" behind each safety protocol is critical for fostering a deeply ingrained culture of safety.

  • H315 - Causes skin irritation: Direct contact with the solid compound can lead to localized redness, inflammation, or dermatitis. This necessitates a robust barrier between the chemical and your skin.

  • H319 - Causes serious eye irritation: The eyes are particularly vulnerable. Accidental introduction of even minute quantities of dust or particles can cause significant irritation and potential damage.[1][2]

  • H335 - May cause respiratory irritation: Inhalation of airborne dust is a primary exposure risk.[1][2] The compound can irritate the mucous membranes and the upper respiratory tract, leading to discomfort and potential respiratory distress.[1]

Because the full toxicological profile is unknown, we must treat the compound with a high degree of caution, assuming that prolonged or repeated exposure could have additional health effects.[1]

Core Protective Measures: Your PPE Ensemble

Your Personal Protective Equipment (PPE) is your primary defense. The selection of each component is a direct response to the identified hazards. All PPE should be inspected for integrity before each use.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides a chemical-resistant barrier to prevent skin contact and irritation (H315). Double-gloving is recommended when handling larger quantities.
Eye/Face Protection ANSI Z87.1-rated safety gogglesProtects against airborne particles and accidental splashes, mitigating the risk of serious eye irritation (H319). A face shield should be worn over goggles if there is a significant splash risk.
Respiratory Protection NIOSH-approved N95 respirator (or higher)Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust and subsequent respiratory tract irritation (H335).[1]
Protective Clothing Full-length laboratory coatPrevents contamination of personal clothing and minimizes exposed skin surfaces.

Operational Protocol: From Bench to Disposal

A successful experiment is a safe experiment. This step-by-step workflow integrates safety at every stage of the handling process, ensuring a self-validating system of protection.

Pre-Handling Checks
  • Verify Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[1] Confirm the location of the nearest safety shower and eyewash station.[1]

  • Assemble Materials: Gather all necessary equipment, including the sealed container of this compound, spatulas, weigh boats, and a designated, clearly labeled waste container.

  • Don PPE: Put on all required PPE as specified in the table above.

Handling the Compound
  • Work Within a Fume Hood: All manipulations of the solid compound, including weighing and transferring, must be performed within a chemical fume hood to control airborne dust.[1]

  • Minimize Dust Generation: Handle the solid material gently. Avoid actions that could create dust clouds, such as rapid scooping or pouring from a height.

  • Immediate Cleanup: Use a damp cloth or towel to gently wipe down any minor spills on the work surface. Do not dry sweep, as this will aerosolize the particles. Place all contaminated cleaning materials into the designated waste container.

  • Secure Container: Once the required amount of material is dispensed, securely close the primary container and wipe it down with a damp cloth before returning it to its designated storage location.[1]

Post-Handling & Decontamination
  • Surface Decontamination: Thoroughly wipe down the work surface within the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (and outer gloves if double-gloving). Then, remove the lab coat, followed by eye protection and finally the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

Waste Management and Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound, including weigh boats, gloves, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Empty Containers: Do not rinse empty containers into the sink. They should be sealed and disposed of as hazardous waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Workflow for Safe Handling of N-(2-chloropyridin-3-yl)acetamidedot

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.